molecular formula C10H9BrN2O2 B1267727 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione CAS No. 6943-33-5

5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione

Cat. No.: B1267727
CAS No.: 6943-33-5
M. Wt: 269.09 g/mol
InChI Key: GWKFINAXYHAEHZ-UHFFFAOYSA-N
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Description

5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C10H9BrN2O2 and its molecular weight is 269.09 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >40.4 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52924. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(3-bromophenyl)-5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-10(8(14)12-9(15)13-10)6-3-2-4-7(11)5-6/h2-5H,1H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKFINAXYHAEHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00287859
Record name 5-(3-bromo-phenyl)-5-methyl-imidazolidine-2,4-dione
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Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677041
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6943-33-5
Record name 6943-33-5
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Record name 5-(3-bromo-phenyl)-5-methyl-imidazolidine-2,4-dione
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Record name 5-(3-bromophenyl)-5-methylimidazolidine-2,4-dione
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Foundational & Exploratory

Spectroscopic analysis of 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione

Authored by a Senior Application Scientist

This guide provides a comprehensive, multi-technique spectroscopic workflow for the structural elucidation and characterization of 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond mere data presentation to explain the causal-driven methodologies essential for ensuring analytical integrity and confidence in molecular characterization.

The imidazolidine-2,4-dione core, commonly known as the hydantoin scaffold, is a privileged structure in medicinal chemistry, forming the basis for numerous therapeutic agents, including the widely-used anticonvulsant phenytoin.[1][2] The introduction of specific substituents, such as the 3-bromophenyl and methyl groups at the C5 position, generates novel chemical entities whose precise structure must be unambiguously confirmed before further biological evaluation. This guide establishes a self-validating analytical system using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

Diagram 1: Chemical Structure

Molecule cluster_hydantoin Imidazolidine-2,4-dione Ring cluster_substituents C5 Substituents cluster_phenyl 3-Bromophenyl Group C5 C5 N1 N1-H C5->N1 Me CH3 C5->Me PhBr C5->PhBr C2 C2=O N1->C2 N3 N3-H C2->N3 C4 C4=O N3->C4 C4->C5 C1p C1' PhBr->C1p to C1' p1 p2 p1->p2 C2p C2' p1->C2p p3 p2->p3 C3p C3' p2->C3p p4 p3->p4 C4p C4' p3->C4p p5 p4->p5 C5p C5' p4->C5p p6 p5->p6 C6p C6' p5->C6p p6->p1 p6->C1p C1p->p1 C2p->p2 C3p->p3 Br Br C3p->Br C4p->p4 C5p->p5 C6p->p6

Caption: Structure of 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the molecular framework, connectivity, and chemical environment of each atom.

Proton (¹H) NMR Spectroscopy

¹H NMR analysis reveals the number of distinct proton environments, their electronic surroundings, and the proximity of neighboring protons.

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected over chloroform (CDCl₃) for two primary reasons. First, hydantoin derivatives often exhibit superior solubility in DMSO. Second, and more importantly, the acidic N-H protons of the imidazolidine-dione ring are readily exchangeable and often do not appear or are excessively broad in CDCl₃. In DMSO-d₆, these protons are observed as distinct, characterizable signals, providing complete structural information.[3]

  • Sample Preparation: Accurately weigh 5-10 mg of the title compound and dissolve it in approximately 0.7 mL of DMSO-d₆.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength enhances signal dispersion, which is crucial for resolving the complex multiplets of the aromatic region.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees to ensure quantitative integration without saturating the signals.

    • Relaxation Delay (d1): 2-5 seconds, allowing for full relaxation of all protons, including those on the aromatic ring.

    • Number of Scans: 16-32 scans to achieve an adequate signal-to-noise ratio.

The ¹H NMR spectrum provides a unique fingerprint of the molecule. Each signal's chemical shift (δ), integration, and multiplicity are diagnostic.

Proton Assignment Expected δ (ppm) Multiplicity Integration Rationale
N1-H & N3-H ~10.5 and ~8.5Broad Singlet (each)1H eachThe two N-H protons are non-equivalent due to the asymmetric C5 substitution. They appear downfield as broad signals due to quadrupole broadening and exchange.
Aromatic H 7.2 - 7.8Multiplet4HThe four protons on the bromophenyl ring are chemically distinct and will exhibit complex splitting patterns due to ortho, meta, and para coupling.
C5-CH~1.5Singlet3HThe methyl protons are adjacent to a quaternary carbon (C5) and thus have no neighboring protons to couple with, resulting in a sharp singlet.

Table 1: Predicted ¹H NMR Data for 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione in DMSO-d₆.

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy complements the ¹H NMR data by providing a direct count of the unique carbon atoms in the molecule. While less sensitive than ¹H NMR, techniques like proton decoupling yield a spectrum of sharp singlets, one for each carbon environment.

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) is preferable to reduce acquisition time.

  • Instrumentation: Acquire on a 400 MHz (100 MHz for ¹³C) or higher spectrometer.

  • Acquisition Parameters:

    • Mode: Proton-decoupled for simplicity and sensitivity.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C (1.1%).[4]

  • Advanced Techniques (Trustworthiness): To validate assignments, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment should be performed. This differentiates between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent.

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, particularly the hybridization and electronegativity of attached atoms.[4]

Carbon Assignment Expected δ (ppm) DEPT-135 Rationale
C 2=O & C 4=O~175 & ~155AbsentThe two carbonyl carbons are in different environments (urea vs. amide) and are highly deshielded, appearing far downfield.[3]
Aromatic C -Br~122AbsentThe direct attachment to the electronegative bromine atom influences the shift.
Aromatic C -H125 - 135PositiveFour distinct signals are expected for the aromatic CH carbons.
Aromatic C -C5~140AbsentThe ipso-carbon attached to the hydantoin ring is deshielded.
C 5~65AbsentThis quaternary carbon is a key structural marker.
C 5-C H₃~25PositiveThe aliphatic methyl carbon appears in the shielded, upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione in DMSO-d₆.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Attenuated Total Reflectance (ATR) is the preferred method over traditional KBr pellets. ATR requires minimal sample preparation, is non-destructive, and provides excellent sample-to-sample reproducibility by ensuring a consistent path length. This enhances the trustworthiness of the spectral data.[5][6]

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal. This is subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.[6]

  • Sample Application: Place a small amount (1-2 mg) of the solid compound directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Parameters: A resolution of 4 cm⁻¹ and an accumulation of 16-32 scans are sufficient for high-quality data.[6]

The IR spectrum provides clear evidence for the key functional groups within the hydantoin structure.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Rationale
N-H Stretch3300 - 3100Medium, BroadCharacteristic of the two N-H groups in the hydantoin ring, often broadened by hydrogen bonding in the solid state.[7]
C-H Stretch (Aromatic)3100 - 3000MediumCorresponds to the C-H bonds on the phenyl ring.
C-H Stretch (Aliphatic)2980 - 2850WeakCorresponds to the C-H bonds of the methyl group.
C=O Stretch (Amide/Urea)1780 - 1700Strong, two bandsA key diagnostic feature. Two distinct, strong absorption bands are expected for the asymmetric and symmetric stretching of the two non-equivalent carbonyl groups (C2=O and C4=O).[7][8]
C-N Stretch1450 - 1350MediumAssociated with the C-N bonds within the heterocyclic ring.[9]
C-Br Stretch650 - 550Medium-StrongThis absorption falls in the fingerprint region and is a good indicator of the carbon-bromine bond, though it can be obscured by other vibrations.[10]

Table 3: Predicted FT-IR Absorption Bands.

Mass Spectrometry (MS): Molecular Weight and Isotopic Verification

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For halogenated compounds, it serves a critical validation role through the analysis of isotopic patterns.

Electrospray Ionization (ESI) is the chosen technique. It is a "soft" ionization method that typically keeps the molecule intact, leading to a prominent molecular ion (or quasi-molecular ion, [M+H]⁺ or [M-H]⁻), which is essential for confirming the molecular weight. This contrasts with harsher methods like Electron Ionization (EI), which can cause excessive fragmentation and sometimes result in a weak or absent molecular ion peak.[6]

  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Infuse the sample directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). High resolution is crucial for determining the exact mass and, therefore, the elemental composition.

  • Mode: Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to determine which provides a more stable and intense signal.

  • Data Analysis: Analyze the spectrum for the molecular ion peak and its characteristic isotopic pattern.

The most crucial piece of evidence from the mass spectrum of a monobrominated compound is the isotopic distribution of the molecular ion.

  • Isotopic Signature: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.5% and ~49.5%, respectively).[11] This results in a pair of peaks for any bromine-containing fragment: the molecular ion (M⁺) and an "M+2" peak of almost identical intensity.[11][12] Observing this 1:1 ratio for the molecular ion is definitive proof of the presence of a single bromine atom in the molecule.

Ion Calculated m/z (⁷⁹Br) Calculated m/z (⁸¹Br) Expected Ratio Notes
[M+H]⁺311.0080313.0060~1:1The protonated molecular ion.
[M+Na]⁺333.9899335.9879~1:1Often observed as a sodium adduct.

Table 4: Predicted High-Resolution Mass Spectrometry Data (C₁₀H₉⁷⁹BrN₂O₂ and C₁₀H₉⁸¹BrN₂O₂).

Integrated Analytical Workflow

The strength of this analytical approach lies not in any single technique but in the congruent, self-validating data obtained from the combination of all three.

Diagram 2: Spectroscopic Confirmation Workflow

Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Primary Data Output cluster_confirmation Structural Confirmation Sample Synthesized Compound 5-(3-Br-Ph)-5-Me-Hydantoin NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Sample->NMR FTIR FT-IR Spectroscopy (ATR) Sample->FTIR MS Mass Spectrometry (HRMS-ESI) Sample->MS NMR_Data Chemical Shifts (δ) Multiplicity Integration Carbon Count NMR->NMR_Data FTIR_Data Vibrational Frequencies (cm⁻¹) (N-H, C=O, C-Br) FTIR->FTIR_Data MS_Data Molecular Weight Isotopic Pattern (M, M+2) Elemental Composition MS->MS_Data Confirmation Unambiguous Structure & Purity Confirmed NMR_Data->Confirmation NMR_Data->Confirmation Confirms Connectivity & Skeleton FTIR_Data->Confirmation FTIR_Data->Confirmation Confirms Functional Groups MS_Data->Confirmation MS_Data->Confirmation Confirms MW & Br Presence

Caption: Integrated workflow for the definitive structural confirmation of the title compound.

Conclusion

The spectroscopic characterization of 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione is achieved through a logical and synergistic application of NMR, FT-IR, and Mass Spectrometry. ¹H and ¹³C NMR establish the precise atomic connectivity and carbon skeleton. FT-IR confirms the presence of all key functional groups, particularly the diagnostic dual carbonyl absorptions and N-H bonds of the hydantoin ring. Finally, high-resolution mass spectrometry provides an exact molecular weight and, critically, verifies the presence of a single bromine atom through its unique M/M+2 isotopic signature. Together, these techniques form a robust, self-validating system that provides an unambiguous and trustworthy confirmation of the molecular structure, a mandatory prerequisite for any further studies in drug discovery and development.

References

  • Guerrab, F., et al. (2017). 3-Methyl-5,5-diphenylimidazolidine-2,4-dione. IUCrData, 2, x171534. Available at: [Link]

  • Ramli, Y., et al. (2022). 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione. Acta Crystallographica Section E, 78(Pt 9), 853–856. Available at: [Link]

  • Organic Chemistry Portal. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. Available at: [Link]

  • Ríos-Gutiérrez, M., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2021(2), M1218. Available at: [Link]

  • Gaikwad, A. S., et al. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Bulletin of Environment, Pharmacology and Life Sciences, 12(6). Available at: [Link]

  • de Oliveira, C. A., et al. (2007). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Letters in Drug Design & Discovery, 4(1), 55-59. Available at: [Link]

  • Akyuz, S., et al. (2020). FTIR spectroscopic and quantum chemical studies on hydantoin. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

  • Smith, B. (2023). Halogenated Organic Compounds. Spectroscopy Online. Available at: [Link]

  • Taran, V. A., et al. (2022). The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. Molecules, 28(1), 297. Available at: [Link]

  • Vul'fson, S. V., et al. (1975). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews. Available at: [Link]

  • Perkovic, V., et al. (2003). Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Molecules, 8(3), 360-372. Available at: [Link]

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Available at: [Link]

  • Di Masi, A., et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Available at: [Link]

  • ChemConnections. (n.d.). 13C NMR Spectroscopy. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Hydantoin Scaffolds in Drug Discovery

The hydantoin heterocycle, chemically known as imidazolidine-2,4-dione, represents a privileged scaffold in medicinal chemistry. Its structural features, including hydrogen bond donors and acceptors, and the capacity for substitution at multiple positions, have made it a cornerstone in the development of a diverse array of therapeutic agents.[1] Notable drugs such as the anticonvulsant Phenytoin, the antimicrobial Nitrofurantoin, and the antiandrogen Enzalutamide feature this core structure, underscoring its clinical significance.[1][2] The biological activity of hydantoin derivatives spans a wide spectrum, including anticancer, antimicrobial, antidiabetic, and antiarrhythmic properties.[3][4]

This guide focuses on a specific derivative, 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione, providing a comprehensive overview of its physicochemical properties. Understanding these characteristics is paramount for researchers, scientists, and drug development professionals, as they profoundly influence a compound's pharmacokinetic and pharmacodynamic profile, ultimately determining its viability as a drug candidate.[5][6][7]

Chemical Identity

  • IUPAC Name: 5-(3-bromophenyl)-5-methylimidazolidine-2,4-dione

  • CAS Number: 6943-33-5

  • Molecular Formula: C₁₀H₉BrN₂O₂

  • Molecular Weight: 269.10 g/mol

  • Synonyms: 5-(3-Bromophenyl)-5-methylhydantoin

Predicted Physicochemical Properties

Due to the limited availability of experimental data for this specific compound, the following table summarizes its predicted physicochemical properties. These values are computationally derived and serve as a valuable starting point for experimental design and interpretation.

PropertyPredicted ValueSignificance in Drug Development
LogP (Octanol-Water Partition Coefficient) ~1.5 - 2.5Indicates the lipophilicity of the molecule, affecting its absorption, distribution, and ability to cross cell membranes.
Aqueous Solubility LowInfluences the dissolution rate and bioavailability of the drug. Poor solubility can be a major hurdle in formulation development.
pKa (Acid Dissociation Constant) Acidic (imide N-H): ~8.5 - 9.5Determines the ionization state of the molecule at different physiological pH values, which impacts its solubility, permeability, and interaction with biological targets.
Melting Point High (likely >200 °C)Provides an indication of the crystal lattice energy and can influence the dissolution rate.
Polar Surface Area (PSA) ~65 ŲA descriptor that correlates with drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

Synthesis of 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione

The synthesis of 5,5-disubstituted hydantoins can be achieved through several established methods, most notably the Bucherer-Bergs and the Urech hydantoin syntheses.[1]

Proposed Synthetic Route: The Bucherer-Bergs Reaction

A plausible and efficient route for the synthesis of 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione is the Bucherer-Bergs reaction. This one-pot, multicomponent reaction involves the treatment of a ketone with an alkali cyanide and ammonium carbonate.

Reaction Scheme:

Causality Behind Experimental Choices:

  • Starting Material: 3-Bromoacetophenone is selected as the ketone precursor to introduce the desired 3-bromophenyl and methyl groups at the 5-position of the hydantoin ring.

  • Reagents: Potassium cyanide serves as the cyanide source, and ammonium carbonate provides the elements for the formation of the hydantoin ring.

  • Solvent: A mixture of a polar protic solvent like ethanol and water is typically used to facilitate the dissolution of the reactants and intermediates.

  • Temperature: The reaction is often heated to drive the reaction to completion.

Experimental Protocols for Physicochemical Characterization

The following sections detail the step-by-step methodologies for the experimental determination of the key physicochemical properties of 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione.

Determination of Aqueous Solubility

The "shake-flask" method is the gold standard for determining thermodynamic solubility due to its reliability, especially for compounds with low solubility.

Experimental Protocol:

  • Preparation of Supersaturated Solution: Add an excess amount of 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione to a known volume of purified water (or a relevant buffer) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Self-Validating System: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved. The concentration of the analyte in the supernatant should remain constant over successive time points to validate that equilibrium has been reached.

Workflow for Solubility Determination:

G A Add excess compound to buffer B Equilibrate at constant temperature (24-48h) A->B C Separate solid and liquid phases B->C D Quantify concentration in supernatant (HPLC) C->D

Caption: Workflow for thermodynamic solubility determination.

Determination of the Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is also a reliable approach for its determination.

Experimental Protocol:

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Dissolve a known amount of 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione in one of the phases (typically the one in which it is more soluble). Add a known volume of the other phase.

  • Equilibration: Vigorously shake the mixture for a set period to allow for partitioning between the two phases, then allow the layers to separate.

  • Quantification: Determine the concentration of the compound in both the aqueous and octanolic phases using a suitable analytical method like HPLC.

  • Calculation: Calculate the LogP using the formula: LogP = log₁₀([Compound]octanol / [Compound]aqueous).

Self-Validating System: The experiment should be repeated with different initial concentrations of the compound to ensure that the partition coefficient is independent of concentration.

Workflow for LogP Determination:

G A Dissolve compound in pre-saturated phase B Add pre-saturated immiscible phase A->B C Equilibrate by shaking B->C D Separate phases C->D E Quantify concentration in each phase (HPLC) D->E F Calculate LogP E->F

Caption: Workflow for LogP determination via the shake-flask method.

Determination of Crystal Structure by X-ray Crystallography

Single-crystal X-ray diffraction is a powerful technique that provides the definitive three-dimensional atomic structure of a crystalline compound.

Experimental Protocol:

  • Crystal Growth: Grow single crystals of 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione of suitable size and quality. This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: Carefully mount a suitable crystal on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer and expose it to a monochromatic X-ray beam. Collect diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to obtain an initial electron density map and build a molecular model. Refine the model against the experimental data.

Authoritative Grounding: The final refined crystal structure provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state.

Workflow for X-ray Crystallography:

G A Grow single crystals B Mount crystal on diffractometer A->B C Collect X-ray diffraction data B->C D Solve and refine the crystal structure C->D

Caption: Workflow for single-crystal X-ray diffraction analysis.

Spectral Analysis

Spectroscopic techniques are essential for confirming the chemical structure and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the connectivity of atoms in the molecule. The ¹H NMR spectrum is expected to show signals for the aromatic protons (with splitting patterns characteristic of a 1,3-disubstituted benzene ring), the methyl protons (as a singlet), and the N-H protons of the hydantoin ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected peaks include N-H stretching vibrations and strong C=O stretching vibrations for the two carbonyl groups in the hydantoin ring.[3]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.[3]

Conclusion

5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione is a hydantoin derivative with potential for further investigation in drug discovery programs. This guide provides a foundational understanding of its key physicochemical properties, offering predicted values and detailed protocols for their experimental determination. A thorough characterization of these properties is a critical step in the rational design and development of new therapeutic agents based on the versatile hydantoin scaffold.

References

  • 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. MDPI. [Link]

  • 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione. ResearchGate. [Link]

  • 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione. National Institutes of Health. [Link]

  • 3-Methyl-5,5-diphenylimidazolidine-2,4-dione. ResearchGate. [Link]

  • 5-(3-bromophenyl)-5-phenylimidazolidine-2,4-dione. MOLBASE. [Link]

  • Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. bepls. [Link]

  • 3-Amino-5,5-diphenylimidazolidine-2,4-dione. National Institutes of Health. [Link]

  • Chemical Properties of 2,4-Imidazolidinedione, 5-methyl- (CAS 616-03-5). Cheméo. [Link]

  • Hydantoin. Wikipedia. [Link]

  • 3-Methyl-5,5-diphenylimidazolidine-2,4-dione | C16H14N2O2 | CID 77899. PubChem. [Link]

  • 2,4-Imidazolidinedione, 5-methyl-5-phenyl-3-(phenylamino)- | C16H15N3O2 | CID 71346574. PubChem. [Link]

  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

  • 1,3-Dibromo-5,5-dimethyl-2,4-imidazolidinedione. SpectraBase. [Link]

  • Revisiting the Urech Synthesis of Hydantoins. ACS Publications. [Link]

  • Small molecule crystallography. Excillum. [Link]

  • Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. MDPI. [Link]

  • Importance of Physicochemical Properties In Drug Discovery. (Review Article). [Link]

  • Enantioselective catalytic Urech hydantoin synthesis. RSC Publishing. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences - The University of Queensland. [Link]

  • Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. [Link]

  • Physicochemical properties. Medicinal Chemistry Class Notes - Fiveable. [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC - NIH. [Link]

  • Physical Properties in Drug Design. ResearchGate. [Link]

  • Computer-Based Approaches for Determining the Pharmacological Profile of 5-(3-Nitro-Arylidene)- Thiazolidine-2,4-Dione. Biointerface Research in Applied Chemistry. [Link]

  • Special Issue : Impact of Physicochemical Properties of Pharmaceutical Substances on Dosage Form Performance. MDPI. [Link]

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The 5-Arylhydantoin Scaffold: A Technical Guide to Discovery, Synthesis, and Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-arylhydantoin scaffold represents a watershed moment in medicinal chemistry: the decoupling of sedation from anticonvulsant activity. Before 1938, the treatment of epilepsy was synonymous with sedation (bromides and barbiturates). The discovery of 5,5-diphenylhydantoin (Phenytoin) demonstrated that seizure propagation could be inhibited without general CNS depression. This guide analyzes the structural evolution, synthetic pathways, and pharmacodynamics of this critical heterocycle.

Part 1: Historical Genesis & Structural Evolution

The history of 5-arylhydantoins is not linear; it is a story of a "shelved" molecule resurrected by a novel screening methodology.

The Timeline of Discovery

The hydantoin core was first isolated by Adolf von Baeyer in 1861 by the reduction of allantoin. However, the lipophilic 5,5-disubstituted variants required for blood-brain barrier penetration were not synthesized until Heinrich Biltz's work in 1908.

The critical pivot occurred in 1938. H. Houston Merritt and Tracy Putnam, seeking an alternative to phenobarbital, utilized a new electroshock seizure threshold model in cats. Unlike previous chemically induced seizure models (e.g., strychnine), the electroshock method specifically identified compounds that raised the seizure threshold without inducing sleep. Phenytoin, which had been discarded by Parke-Davis chemists as "inactive" (because it wasn't a sedative), showed complete protection.

HistoryTimeline Baeyer 1861: Adolf von Baeyer Isolates Hydantoin core (Reduction of Allantoin) Biltz 1908: Heinrich Biltz Synthesizes 5,5-Diphenylhydantoin (Benzil + Urea) Baeyer->Biltz Dox 1923: Arthur Dox (Parke-Davis) Screens for hypnotics. Phenytoin discarded as 'inactive'. Biltz->Dox MerrittPutnam 1938: Merritt & Putnam Electroshock Screening Protocol. Discovers non-sedative anticonvulsant activity. Dox->MerrittPutnam Re-evaluation Launch 1938: Dilantin Launch First non-sedative AED. MerrittPutnam->Launch

Figure 1: The chronological evolution from chemical curiosity to therapeutic breakthrough.

Part 2: Synthetic Methodologies

Two primary routes exist for the synthesis of 5-arylhydantoins. The choice depends on the starting material availability and safety constraints regarding cyanide handling.

The Bucherer-Bergs Reaction (General Method)

This is the standard industrial route for accessing a wide variety of 5,5-disubstituted hydantoins from ketones. It is thermodynamically controlled and generally yields the hydantoin over the kinetic Strecker product (amino nitrile).

Mechanism:

  • Formation of cyanohydrin from ketone and KCN.[1][2]

  • Nucleophilic attack by ammonia (from ammonium carbonate).

  • Carbamation by CO2.

  • Cyclization to the hydantoin.[1]

BuchererBergs Ketone Ketone (R-C=O-R') Cyanohydrin Cyanohydrin (Intermediate) Ketone->Cyanohydrin + KCN, (NH4)2CO3 AminoNitrile Aminonitrile Cyanohydrin->AminoNitrile + NH3 Carbamate Carbamic Acid Intermediate AminoNitrile->Carbamate + CO2 Hydantoin 5,5-Disubstituted Hydantoin Carbamate->Hydantoin Cyclization

Figure 2: The Bucherer-Bergs multicomponent reaction pathway.

The Biltz Synthesis (Specific to Phenytoin)

For the specific synthesis of Phenytoin, the condensation of Benzil and Urea is preferred in academic and small-scale laboratory settings due to the avoidance of cyanide.

  • Mechanism: Base-catalyzed condensation followed by a Pinacol-type rearrangement (1,2-phenyl shift).

  • Reagents: Benzil, Urea, NaOH/KOH, Ethanol.[3]

Part 3: Pharmacodynamics & SAR

The 5-arylhydantoins function as Voltage-Gated Sodium Channel (VGSC) Blockers .

Mechanism of Action: The Modulated Receptor Hypothesis

Phenytoin does not block all sodium channels indiscriminately. It exhibits use-dependence :

  • Resting State: Low affinity binding.

  • Open State: Intermediate affinity.

  • Inactivated State: High affinity binding.

During a seizure, neurons fire at high frequency, causing sodium channels to spend more time in the inactivated state. Phenytoin stabilizes this state, preventing the channel from resetting (de-inactivation), thus acting as a "molecular brake" on high-frequency firing without impairing normal low-frequency neurotransmission.

Structure-Activity Relationship (SAR)
Structural FeatureEffect on ActivityMechanistic Basis
C5-Phenyl Group Essential Provides lipophilicity for BBB penetration and pi-stacking interactions within the Na+ channel pore.
C5-Alkyl Group ModulatesAdding alkyl groups (like in mephenytoin) can increase sedation (barbiturate-like effect).[4]
N3-Substitution detrimentalBulky groups at N3 usually abolish activity (steric hindrance).
Phenyl Ring Substituents VariablePara-halogenation (e.g., 4-F) can maintain or enhance activity; polar groups (-OH, -NH2) reduce BBB penetration.

Part 4: Experimental Protocol

Validated Protocol: Synthesis of 5,5-Diphenylhydantoin (Biltz Method)

Safety Note: This protocol uses strong bases and ethanol reflux. Standard PPE (gloves, goggles, lab coat) is mandatory. Unlike the Bucherer-Bergs method, this avoids potassium cyanide.

1. Reagents
  • Benzil: 5.3 g (0.025 mol)

  • Urea: 3.0 g (0.050 mol)

  • Sodium Hydroxide (30% aq): 15 mL

  • Ethanol (95%): 75 mL

  • Hydrochloric Acid (conc.): ~10 mL (for acidification)

  • Water (distilled)

2. Procedure (Step-by-Step)
  • Reaction Setup: In a 250 mL round-bottom flask, combine 5.3 g of Benzil, 3.0 g of Urea, and 75 mL of Ethanol.

  • Base Addition: Add 15 mL of 30% aqueous NaOH. The mixture will turn deep purple/brown (formation of the benzil radical anion/intermediate).

  • Reflux: Attach a condenser and reflux the mixture gently for 2 hours .

    • Checkpoint: The solution should eventually fade to a lighter color as the rearrangement occurs.

  • Cooling & Filtration: Cool the reaction mixture to room temperature. Pour into 125 mL of water.

    • Purification Step: Filter this solution to remove the insoluble by-product (diphenylacetylenediureine). Keep the filtrate (Phenytoin is soluble in the basic solution as the sodium salt).

  • Precipitation: Cool the filtrate in an ice bath. Slowly add concentrated HCl with stirring until the pH is strongly acidic (pH < 2).

    • Observation: A white precipitate (crude Phenytoin) will form immediately.

  • Isolation: Filter the precipitate using a Buchner funnel. Wash with cold water to remove salts.

  • Recrystallization: Recrystallize from 95% Ethanol.

    • Yield: Expected yield is 50-70%.

    • Melting Point: Pure Phenytoin melts at 295–298 °C.

References

  • Merritt, H. H., & Putnam, T. J. (1938). Sodium diphenyl hydantoinate in the treatment of convulsive disorders. Journal of the American Medical Association, 111(12), 1068-1073. Link

  • Biltz, H. (1908).[5] Über die Konstitution der Einwirkungsprodukte von substituierten Harnstoffen auf Benzil und über einige neue Methoden zur Darstellung der 5,5-Diphenyl-hydantoine. Berichte der deutschen chemischen Gesellschaft, 41(1), 1379-1393. Link

  • Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen (I. Mitteil.).[6] Journal für Praktische Chemie, 140(2), 291-316. Link

  • Rogawski, M. A., & Löscher, W. (2004). The neurobiology of antiepileptic drugs. Nature Reviews Neuroscience, 5(7), 553-564. Link

  • Ware, S. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. Link

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Methodological & Application

Application Notes and Protocols for Preclinical Efficacy Evaluation of 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for the Preclinical Investigation of a Novel Hydantoin Derivative

5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione is a novel synthetic compound belonging to the hydantoin class of molecules. Hydantoins are a well-established pharmacophore, with phenytoin being a prominent member widely used in the clinical management of epilepsy.[1] The imidazolidine-2,4-dione core is recognized for its diverse biological activities, and derivatives have shown promise as anticonvulsants, analgesics, and even antimicrobial agents.[1][2] Structurally, hydantoins are related to barbiturates and are known to act as efficient calcium channel blockers, a mechanism implicated in their anticonvulsant effects.[3]

The strategic inclusion of a bromo-phenyl moiety at the 5-position is based on structure-activity relationship studies of similar hydantoin series, which have demonstrated that halogen substitutions on the phenyl ring can confer significant anticonvulsant activity.[4] This structural feature, combined with the established neuroactivity of the hydantoin scaffold, provides a strong rationale for investigating 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione as a potential therapeutic agent for neurological disorders, particularly epilepsy and neuropathic pain.

These application notes provide a comprehensive guide for researchers to conduct preclinical efficacy and safety profiling of 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione using validated and clinically relevant animal models. The protocols herein are designed to be self-validating, with integrated control measures and clear endpoints to ensure the generation of robust and reproducible data.

Experimental Design: A Multi-Model Approach to Efficacy and Safety Profiling

A tiered approach is recommended for the preclinical evaluation of 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione, starting with broad screening for anticonvulsant activity, followed by assessment of analgesic properties in a relevant model of chronic pain, and concurrently evaluating motor coordination to identify any potential neurological deficits.

Caption: Tiered experimental workflow for evaluating the efficacy and safety of 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione.

Part 1: Anticonvulsant Efficacy Screening

The initial screening phase aims to identify and characterize the anticonvulsant potential of the test compound. The Maximal Electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are clinically validated models that are highly predictive of efficacy against generalized tonic-clonic and absence seizures, respectively.[5]

Maximal Electroshock (MES) Seizure Test

The MES test is a robust model for identifying compounds that prevent the spread of seizures.[6] Efficacy in this model suggests potential therapeutic utility for generalized tonic-clonic seizures.

Protocol:

  • Animal Preparation:

    • Use male Swiss albino mice (20-25 g).

    • House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.

    • Allow at least one week of acclimatization before the experiment.

  • Compound Administration:

    • Prepare a vehicle solution (e.g., 0.5% carboxymethylcellulose in saline).

    • Prepare graded doses of 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione in the vehicle.

    • Administer the compound or vehicle intraperitoneally (i.p.) at a volume of 10 mL/kg.

    • Include a positive control group treated with a standard anticonvulsant like phenytoin (e.g., 25 mg/kg, i.p.).

  • MES Induction:

    • At the time of peak effect (predetermined in pilot studies, typically 30-60 minutes post-administration), apply a maximal electroshock stimulus.

    • Use corneal electrodes, delivering an alternating current of 50 mA for 0.2 seconds.

  • Endpoint Measurement:

    • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • Abolition of the tonic hindlimb extension is considered protection.

  • Data Analysis:

    • Calculate the percentage of animals protected at each dose.

    • Determine the median effective dose (ED50) using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is used to identify compounds that can raise the threshold for chemically induced seizures, suggesting potential efficacy against absence seizures.[7]

Protocol:

  • Animal Preparation:

    • As described for the MES test.

  • Compound Administration:

    • As described for the MES test. A standard anticonvulsant for this model, such as ethosuximide, can be used as a positive control.

  • scPTZ Induction:

    • At the time of peak effect, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose of 85 mg/kg.

  • Endpoint Measurement:

    • Observe the animals for 30 minutes for the occurrence of clonic seizures (lasting for at least 5 seconds).

    • Absence of clonic seizures is considered protection.

  • Data Analysis:

    • Calculate the percentage of animals protected at each dose.

    • Determine the ED50 using probit analysis.

| Anticonvulsant Screening Data (Example) | | :--- | :--- | :--- | | Test | Compound | ED50 (mg/kg, i.p.) | | MES | 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione | To be determined | | MES | Phenytoin (Positive Control) | ~30 | | scPTZ | 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione | To be determined | | scPTZ | Ethosuximide (Positive Control) | ~130 |

Part 2: Analgesic Efficacy in a Neuropathic Pain Model

Given that hydantoin derivatives like phenytoin are used to treat neuropathic pain, it is crucial to evaluate the analgesic potential of 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione in a relevant model.[8] The Chronic Constriction Injury (CCI) model is a widely used and well-characterized model of peripheral neuropathic pain.[9]

Chronic Constriction Injury (CCI) Model

The CCI model involves loose ligation of the sciatic nerve, leading to the development of persistent pain behaviors, including mechanical allodynia and thermal hyperalgesia.[10]

Protocol:

  • Surgical Procedure:

    • Anesthetize male Sprague-Dawley rats (200-250 g).

    • Expose the sciatic nerve at the mid-thigh level.

    • Place four loose ligatures around the nerve with absorbable sutures.

    • Close the incision in layers.

    • Sham-operated animals undergo the same procedure without nerve ligation.

  • Post-operative Care and Compound Administration:

    • Allow a recovery period of 7-14 days for the development of neuropathic pain.

    • Administer 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione or vehicle daily, starting from day 7 post-surgery.

    • Include a positive control group treated with a standard analgesic for neuropathic pain, such as gabapentin or pregabalin.

Behavioral Assessments

Mechanical allodynia, a painful response to a normally non-painful stimulus, is a hallmark of neuropathic pain.[11]

Protocol:

  • Acclimatization:

    • Place the rats in individual transparent chambers on an elevated mesh floor for at least 30 minutes before testing.

  • Stimulation:

    • Apply calibrated von Frey filaments to the plantar surface of the hind paw.

    • Use the up-down method to determine the paw withdrawal threshold (PWT).

  • Data Collection:

    • Record the PWT in grams for both the ipsilateral (injured) and contralateral (uninjured) paws.

    • Conduct baseline measurements before surgery and at regular intervals after compound administration.

Thermal hyperalgesia is an increased sensitivity to a noxious thermal stimulus.

Protocol:

  • Apparatus:

    • Use a hot plate apparatus maintained at a constant temperature (e.g., 52 ± 0.5°C).

  • Testing:

    • Place the rat on the hot plate and start a timer.

    • Measure the latency to the first sign of nociception (e.g., paw licking, jumping).

    • Implement a cut-off time (e.g., 30 seconds) to prevent tissue damage.

  • Data Collection:

    • Record the paw withdrawal latency in seconds.

    • Conduct baseline measurements and testing at regular intervals after compound administration.

| Neuropathic Pain Model Data (Example) | | :--- | :--- | :--- | | Behavioral Test | Treatment Group | Paw Withdrawal Threshold (g) / Latency (s) | | Von Frey (Day 14) | Sham + Vehicle | ~15 g | | Von Frey (Day 14) | CCI + Vehicle | ~4 g | | Von Frey (Day 14) | CCI + Test Compound | To be determined | | Hot Plate (Day 14) | Sham + Vehicle | ~15 s | | Hot Plate (Day 14) | CCI + Vehicle | ~8 s | | Hot Plate (Day 14) | CCI + Test Compound | To be determined |

Part 3: Neurological Safety Assessment

It is essential to assess whether the test compound induces any motor impairment, which could confound the results of the behavioral tests and indicate potential neurotoxicity. The rotarod test is a standard method for evaluating motor coordination and balance in rodents.

Rotarod Test

Protocol:

  • Apparatus:

    • Use an accelerating rotarod apparatus.

  • Training:

    • Train the animals on the rotarod for 2-3 days prior to the experiment to achieve a stable baseline performance.

  • Testing:

    • Administer the test compound or vehicle.

    • At the time of peak effect, place the animal on the rotating rod.

    • The rod should accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).

    • Record the latency to fall from the rod.

  • Data Analysis:

    • Compare the latency to fall between the treated and vehicle control groups.

    • A significant decrease in latency indicates motor impairment.

    • Determine the median toxic dose (TD50) for motor impairment.

| Neurological Safety Data (Example) | | :--- | :--- | :--- | | Test | Compound | TD50 (mg/kg, i.p.) | | Rotarod | 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione | To be determined | | Rotarod | Diazepam (Positive Control) | ~5 |

Proposed Mechanism of Action

The anticipated mechanism of action of 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione is likely multifaceted, consistent with other hydantoin derivatives. The primary hypothesis is the modulation of voltage-gated ion channels.

Mechanism_of_Action cluster_neuron Presynaptic Neuron cluster_outcome Therapeutic Effect Compound 5-(3-Bromo-phenyl)-5-methyl- imidazolidine-2,4-dione Na_Channel Voltage-Gated Na+ Channel Compound->Na_Channel Blockade Ca_Channel Voltage-Gated Ca2+ Channel Compound->Ca_Channel Blockade Neurotransmitter_Release Reduced Neurotransmitter Release Na_Channel->Neurotransmitter_Release Inhibition of Action Potential Ca_Channel->Neurotransmitter_Release Reduced Influx Anticonvulsant Anticonvulsant Activity Neurotransmitter_Release->Anticonvulsant Analgesic Analgesic Effect Neurotransmitter_Release->Analgesic

Caption: Proposed mechanism of action for 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione involving the blockade of voltage-gated sodium and calcium channels.

The blockade of voltage-gated sodium channels would stabilize neuronal membranes and prevent the rapid and repetitive firing associated with seizure activity. Similarly, inhibition of voltage-gated calcium channels would reduce the influx of calcium into presynaptic terminals, thereby decreasing the release of excitatory neurotransmitters. This dual action is expected to contribute to both its anticonvulsant and analgesic properties.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial preclinical evaluation of 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione. Positive results in these models would warrant further investigation, including more detailed mechanistic studies, pharmacokinetic profiling, and evaluation in models of drug-resistant epilepsy. The ultimate goal is to determine the therapeutic potential of this novel hydantoin derivative for the treatment of epilepsy and neuropathic pain.

References

  • de Freitas, R. L., de Cássia da Silveira e Sá, R., de Oliveira, M. A., de Souza, A. H., & de Lima, M. C. A. (2015). Antinociceptive effect of hydantoin 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione in mice. Basic & Clinical Pharmacology & Toxicology, 116(1), 34-40. [Link]

  • de Freitas, R. L., de Cássia da Silveira e Sá, R., de Oliveira, M. A., de Souza, A. H., & de Lima, M. C. A. (2015). Antinociceptive effect of hydantoin 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione in mice. PubMed. [Link]

  • Wadghane, S., Bhor, R., Shinde, G., Kolhe, M., & Pooja, R. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 171-177. [Link]

  • Kwiecień, A., et al. (2021). Effect of Chronic Administration of 5-(3-chlorophenyl)-4-Hexyl-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione (TP-315)—A New Anticonvulsant Drug Candidate—On Living Organisms. MDPI. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10134988, 5-[(3-bromo-4,5-diethoxyphenyl)methylidene]imidazolidine-2,4-dione. [Link]

  • Li, M., et al. (2017). Membrane-Active Hydantoin Derivatives as Antibiotic Agents. ResearchGate. [Link]

  • Ng, Y. T., et al. (2004). Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. Journal of medicinal chemistry, 47(5), 1135–1143. [Link]

  • Charles River. (n.d.). Chronic Constriction Injury (CCI) Model. [Link]

  • Rivero, D., et al. (2016). Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation. JSciMed Central. [Link]

  • National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. [Link]

  • Guimaraes, M. Z. P., et al. (2005). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Brazilian journal of medical and biological research, 38(3), 445–451. [Link]

  • Sawada, K., et al. (2022). Inhibitory Actions of Clinical Analgesics, Analgesic Adjuvants, and Plant-Derived Analgesics on Nerve Action Potential Conduction. MDPI. [Link]

  • BioMed. (n.d.). How to conduct Von Frey Test?. [Link]

  • Chrościnska, A., et al. (2023). Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases. MDPI. [Link]

  • Nemr, A., et al. (2023). Novel hydantoin derivatives: Synthesis and biological activity evaluation. ResearchGate. [Link]

  • Dalkara, S., et al. (1993). Anticonvulsant activity of reaction products of 5,5-diphenylhydantoin with substituted methylene bromides. PubMed. [Link]

  • A. S. Sarapultsev, et al. (2023). Evaluating Anticonvulsant and Neuroprotective potentials of New Hydantoin Derivatives in PTZ and MES Models. ResearchGate. [Link]

  • MMPC.org. (2024). Rotarod. [Link]

  • Khan, J., et al. (2022). Analgesic Action of Catechin on Chronic Constriction Injury–Induced Neuropathic Pain in Sprague–Dawley Rats. Frontiers. [Link]

  • Pérez-Picaso, L., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. MDPI. [Link]

  • Kulkarni, S. K. (1999). Methods and considerations for experimental evaluation of antiepileptic drugs. Indian Journal of Physiology and Pharmacology, 43(1), 21-34. [Link]

  • Lesyk, R., et al. (2017). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. PMC - PubMed Central. [Link]

  • Pitcher, M. H., et al. (2012). Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats. PMC. [Link]

  • National Institute of Neurological Disorders and Stroke. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat). PANAChE Database. [Link]

  • Löscher, W. (2017). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Current protocols in pharmacology, 77, 5.32.1–5.32.19. [Link]

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Formulation of 5-(3-bromophenyl)-5-methylhydantoin for laboratory studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation Strategies for 5-(3-bromophenyl)-5-methylhydantoin (5-BMPH)

Executive Summary

This guide details the physicochemical characterization and formulation protocols for 5-(3-bromophenyl)-5-methylhydantoin (5-BMPH) .[1][2] As a structural analog of the anticonvulsant Phenytoin, 5-BMPH serves as a critical probe in Structure-Activity Relationship (SAR) studies, particularly for exploring halogen bonding interactions and lipophilic tolerance in sodium channel binding sites.[3][1]

Due to the presence of the bromine atom and the hydantoin core, this molecule exhibits low aqueous solubility and high crystallinity , presenting significant "brick dust" challenges during biological evaluation. This document provides self-validating protocols for preparing stable in vitro stocks and in vivo vehicles (Solution and Suspension) to ensure reproducible pharmacological data.

Physicochemical Profile & Pre-Formulation

Before formulation, the compound's fundamental properties must be understood to predict stability and solubility behavior.

PropertyValue (Inferred/Typical)Formulation Impact
Molecular Weight ~269.1 g/mol Moderate size; permeable.[1][2]
LogP (Octanol/Water) ~2.5 – 3.2Lipophilic. Requires organic co-solvents or surfactants.[1][2]
pKa (Imide N-3) ~8.3 – 8.8Weak Acid. Soluble at pH > 10 (salt formation), but high pH is irritating in vivo.[3][1][2]
Appearance White/Off-white Crystalline SolidHigh lattice energy requires mechanical energy (vortex/sonication) to dissolve.[1][2]
Melting Point >150°CThermally stable; amenable to warm sonication (<60°C).[1][2]

Critical Pre-Formulation Check: Synthesized via the Bucherer-Bergs reaction , crude 5-BMPH may contain trace cyanide or ammonium carbonate salts.[1][2]

  • Action: Verify purity via HPLC (>95%) and ensure salt removal (wash with water/dilute HCl during workup) before weighing for biological assays.

Formulation Decision Logic

Select the appropriate protocol based on your target application and route of administration.

FormulationLogic Start Target Application InVitro In Vitro / Cellular (High Conc. Stock) Start->InVitro InVivo In Vivo Studies Start->InVivo DMSO Protocol A: 100% DMSO Stock (20-50 mM) InVitro->DMSO Dissolve & Dilute Route Route of Admin? InVivo->Route IP_IV IP / IV Injection (Systemic) Route->IP_IV Bioavailability needed Oral Oral Gavage (PO) (Gut Absorption) Route->Oral High Dose / Gut Study Soln Protocol B: Co-Solvent Solution (DMSO/PEG400/Saline) IP_IV->Soln Avoid Precipitation Susp Protocol C: Methylcellulose Suspension (0.5% MC + Tween) Oral->Susp High Capacity

Figure 1: Decision tree for selecting the optimal vehicle based on experimental constraints.[3][1][2]

Protocol A: In Vitro Stock Preparation (DMSO)

Purpose: To create a stable, high-concentration stock for dilution into cell culture media or enzyme assays.[1][2] Target Concentration: 10 mM – 50 mM.

Reagents:

  • Dimethyl Sulfoxide (DMSO), Anhydrous, Cell Culture Grade (≥99.9%).[3][1]

Procedure:

  • Weighing: Weigh 13.5 mg of 5-BMPH into a sterile 1.5 mL microcentrifuge tube (for a 50 mM stock in 1 mL).

  • Solubilization: Add 1.0 mL of anhydrous DMSO.

  • Mixing: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

    • Checkpoint: Solution must be crystal clear.

  • Sterilization: If required, pass through a 0.22 µm PTFE (hydrophobic) syringe filter.[1][2] Do not use aqueous filters (PES/Nylon) as they may bind the drug or clog.[1]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C. Hygroscopic DMSO absorbs water, which causes 5-BMPH to crash out over time.[3][1][2]

Protocol B: In Vivo Solution (IP/IV Administration)

Purpose: To deliver the drug systemically in a dissolved state. Challenge: Preventing precipitation upon contact with aqueous saline. Vehicle Composition: 10% DMSO / 40% PEG 400 / 5% Tween 80 / 45% Saline .[1][2]

Reagents:

  • PEG 400 (Polyethylene glycol, MW 400).[3][1][2]

  • Tween 80 (Polysorbate 80).[1][2]

  • Sterile Saline (0.9% NaCl).[1][2]

Step-by-Step Workflow (Order of Addition is Critical):

ProtocolB Step1 1. Dissolve 5-BMPH in 100% DMSO (Vol = 10%) Step2 2. Add PEG 400 (Vol = 40%) Vortex to Mix Step1->Step2 Clear Solution Step3 3. Add Tween 80 (Vol = 5%) Vortex until homogeneous Step2->Step3 Viscous Mix Step4 4. SLOWLY add Saline (Vol = 45%) Dropwise while vortexing Step3->Step4 Surfactant Layer QC QC Check: Inspect for turbidity/crystals Step4->QC Final Ready for Injection (Use within 4 hours) QC->Final Pass

Figure 2: Sequential addition protocol to prevent "shock precipitation" of the lipophilic hydantoin.

Detailed Procedure (Example: 5 mL Batch):

  • DMSO Step: Dissolve 5-BMPH powder in 0.5 mL DMSO . Vortex until fully soluble.[1][2]

  • Co-Solvent Step: Add 2.0 mL PEG 400 . Vortex. The solution will become viscous and warm slightly.

  • Surfactant Step: Add 0.25 mL Tween 80 . Vortex thoroughly.

  • Aqueous Step (Critical): While vortexing gently, add 2.25 mL warm (37°C) Saline dropwise.

    • Why warm saline? Reduces the thermodynamic shock that triggers crystallization.[2]

  • Validation: Hold the vial up to a light source. If cloudy (Tyndall effect), the concentration is too high.[1] Lower the dose or switch to Protocol C.

Protocol C: In Vivo Suspension (Oral Gavage)[1][2][3][4]

Purpose: For high-dose oral studies where solubility limits are exceeded.[1][2] Vehicle: 0.5% Methylcellulose (MC) + 0.5% Tween 80 in Water .[1][2]

Reagents:

  • Methylcellulose (400 cP viscosity grade).[1][2]

  • Tween 80.[1][2][4][5]

  • Distilled Water.[1][2][6]

Procedure:

  • Vehicle Prep (The Night Before):

    • Heat 50 mL water to 80°C. Add 0.5 g Methylcellulose powder. Stir until dispersed (cloudy).

    • Add 50 mL ice-cold water. Stir on ice for 30 mins. The solution will clear as MC hydrates.

    • Add 0.5 mL Tween 80.[1][2] Store at 4°C overnight to degas.

  • Drug Incorporation:

    • Weigh 5-BMPH powder into a mortar.[1][2]

    • Add a few drops of the Vehicle to wet the powder. Triturate (grind) with a pestle to form a smooth white paste.[1][2] This breaks down crystal aggregates.[2]

    • Gradually add the remaining Vehicle with constant stirring.[2]

  • Resuspension: Always vortex immediately before drawing into the gavage needle to ensure dose uniformity.

Quality Control & Safety

  • Stability: Hydantoins are susceptible to hydrolysis (ring opening) at extreme pH or high temperatures over long periods.[1][2]

    • Recommendation: Prepare in vivo formulations fresh daily.

    • Storage: DMSO stocks are stable for 3-6 months at -20°C.[1][2]

  • Safety (MSDS Context):

    • 5-BMPH: Treat as a potential reproductive toxin (like Phenytoin).[1][2] Wear nitrile gloves and N95 mask to avoid dust inhalation.[1][2]

    • DMSO: Penetrates skin rapidly, carrying dissolved compounds into the bloodstream. Double-glove when handling DMSO solutions of the drug.[1][2]

References

  • Bucherer-Bergs Synthesis: Bucherer, H. T., & Steiner, W. (1934).[3][1][2] J. Prakt.[1][2] Chem., 140, 291.[3][1][7] (Classic synthesis of 5,5-disubstituted hydantoins).[1][2][8]

  • Hydantoin Physicochemistry: Yalkowsky, S. H., et al. (2010).[3][1][2] Handbook of Aqueous Solubility Data. CRC Press.[1][2] (Solubility profiles of hydantoin analogs).

  • Co-Solvent Formulation: Li, P., & Vishnuvajjala, R. (2000).[3][1][2] "Solubility of 5,5-Diphenylhydantoin in varying co-solvent systems." Journal of Pharmaceutical Sciences. (Generalized protocol for hydantoin solubilization).

  • Vehicle Safety: Gad, S. C., et al. (2006).[3][1][2] "Nonclinical vehicle use in studies by multiple routes."[1][2] International Journal of Toxicology.

  • Suspension Preparation: "Preparation of Methylcellulose Suspension." Protocol Exchange (Nature).[1][2] [3][1][2]

Sources

Radioligand binding assay for 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione targets

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Radioligand Binding Assays for Characterizing the CNS Targets of 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione

Audience: Researchers, scientists, and drug development professionals.

Abstract

The imidazolidine-2,4-dione (hydantoin) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, most notably the anticonvulsant phenytoin.[1] Hydantoin derivatives are known to exert their effects through various mechanisms, including modulation of voltage-gated ion channels and neurotransmitter receptors.[2][3] This application note presents a comprehensive guide to characterizing the binding profile of a novel hydantoin derivative, 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione, at key central nervous system (CNS) targets. We provide detailed, validated protocols for radioligand binding assays targeting the GABA-A receptor, a primary inhibitory neurotransmitter receptor implicated in epilepsy and anxiety.[4] The principles and methodologies described herein are foundational and can be adapted to investigate other potential targets, such as voltage-gated sodium and calcium channels. The protocols cover membrane preparation, saturation and competition binding experiments, and data analysis to determine key affinity constants (Kd, Ki) and receptor density (Bmax).

Introduction: The Scientific Rationale

5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione is a novel synthetic compound featuring the hydantoin heterocyclic ring system. The historical success of phenytoin, which acts primarily by blocking voltage-gated sodium channels, provides a strong rationale for investigating similar targets for new analogs.[1] Furthermore, the broader class of hydantoin derivatives has been associated with a wide array of biological activities, including modulation of calcium channels and GABAergic systems.[3][5]

Therefore, a primary step in the preclinical evaluation of this compound is to determine its binding affinity for these high-value CNS targets. Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor due to their high sensitivity, specificity, and robustness.[6] These assays utilize a radioactive isotope-labeled ligand (radioligand) that binds with high affinity to the target of interest.[7] By measuring the displacement of this radioligand by the unlabeled test compound (e.g., 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione), we can accurately determine the compound's binding affinity (Ki).

This guide will focus on the GABA-A receptor as the primary example, given its critical role in neuronal inhibition and as a target for many anxiolytic and anticonvulsant drugs.

Principle of Radioligand Binding Assays

Radioligand binding assays operate on the principle of reversible, saturable, and specific binding of a ligand to its receptor.[8] There are two fundamental types of experiments detailed in this note:

  • Saturation Assays: These are performed by incubating a fixed amount of receptor preparation with increasing concentrations of a radioligand. The goal is to determine the equilibrium dissociation constant (Kd), which is a measure of the radioligand's affinity for the receptor, and the maximum number of binding sites (Bmax), which reflects the receptor density in the tissue.[6] A lower Kd value signifies higher affinity.

  • Competition Assays: These are used to determine the affinity of an unlabeled test compound. Here, the receptor preparation is incubated with a fixed concentration of radioligand and varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the receptor. The resulting data are used to calculate the IC₅₀ (the concentration of test compound that inhibits 50% of the specific radioligand binding), which is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.[6]

A critical concept in these assays is the distinction between Total Binding , Non-Specific Binding (NSB) , and Specific Binding .

  • Total Binding: Radioactivity bound to the receptor preparation in the presence of the radioligand alone.

  • Non-Specific Binding (NSB): Radioactivity bound in the presence of the radioligand plus a saturating concentration of an unlabeled ligand that is known to bind to the target site. This measures the binding of the radioligand to non-receptor components (e.g., lipids, filters).

  • Specific Binding: The difference between Total Binding and NSB, representing the radioactivity bound specifically to the target receptor.

G cluster_0 Receptor GABA-A Receptor Radioligand [3H]Flunitrazepam (Radioligand) Radioligand->Receptor Binds to Benzodiazepine Site Test_Compound 5-(3-Bromo-phenyl)-5-methyl- imidazolidine-2,4-dione (Test Compound) Test_Compound->Receptor Competes for Binding

Caption: Principle of competitive radioligand binding at the GABA-A receptor.

Materials and Reagents

  • Biological Material: Cryopreserved rat whole brain tissue or cultured cells expressing the human GABA-A receptor.

  • Test Compound: 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione, dissolved in 100% DMSO to make a 10 mM stock solution.

  • Radioligand: [³H]Flunitrazepam (specific activity ~70-90 Ci/mmol). A well-characterized radioligand for the benzodiazepine site on the GABA-A receptor.[5]

  • Non-Specific Determinate: Diazepam (10 mM stock in DMSO).

  • Buffers:

    • Homogenization Buffer: 0.32 M Sucrose, pH 7.4.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[9]

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment & Consumables:

    • Glass-Teflon homogenizer

    • High-speed refrigerated centrifuge

    • 96-well microplates (polypropylene)

    • Multi-channel pipettes

    • Plate shaker

    • Cell harvester with GF/B or GF/C glass fiber filter mats (pre-soaked in 0.3-0.5% polyethylenimine, PEI, to reduce NSB)

    • Scintillation vials or 96-well sample bags

    • Liquid scintillation cocktail (e.g., Betaplate Scint)

    • Liquid scintillation counter (e.g., MicroBeta TriLux)

    • Protein assay kit (e.g., BCA assay)

Experimental Protocols

Membrane Preparation from Rat Brain

This protocol yields a crude membrane preparation (P2 fraction) enriched with synaptic membranes containing high densities of GABA-A receptors.

  • Homogenization: Thaw rat brains on ice and weigh. Homogenize the tissue in 10 volumes (w/v) of ice-cold Homogenization Buffer using a glass-Teflon homogenizer (10-12 strokes at 800 rpm).

  • Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and large debris.

  • High-Speed Centrifugation: Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.[10]

  • Washing: Discard the supernatant. Resuspend the pellet in 10 volumes of ice-cold Assay Buffer. Centrifuge again at 20,000 x g for 20 minutes at 4°C. Repeat this wash step two more times to remove endogenous GABA.

  • Final Preparation: Resuspend the final pellet in a known volume of Assay Buffer.

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a BCA assay.

  • Storage: Aliquot the membrane preparation and store at -80°C until use. On the day of the assay, thaw and dilute the membranes to the desired final concentration (typically 50-100 µg protein per well) in Assay Buffer.

Protocol 1: Saturation Binding Assay for [³H]Flunitrazepam

Objective: To determine the Kd and Bmax for [³H]Flunitrazepam at the GABA-A receptor in the prepared membranes.

  • Assay Setup: In a 96-well plate, set up triplicate wells for each radioligand concentration.

    • Total Binding Wells: Add 50 µL of Assay Buffer.

    • NSB Wells: Add 50 µL of Diazepam (final concentration 10 µM).

  • Radioligand Addition: Prepare serial dilutions of [³H]Flunitrazepam in Assay Buffer. Add 50 µL of each concentration to the appropriate wells. The final concentration range should span from approximately 0.1x Kd to 10x Kd (e.g., 0.1 nM to 30 nM).[11]

  • Initiate Reaction: Add 150 µL of the diluted membrane preparation to all wells to start the binding reaction. The final assay volume is 250 µL.

  • Incubation: Incubate the plate for 60 minutes at 4°C on a plate shaker.[5] Low temperature is used to minimize degradation and non-specific binding.

  • Termination & Filtration: Terminate the assay by rapid filtration through a PEI-soaked glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with 300 µL of ice-cold Wash Buffer to remove unbound radioligand.[10]

  • Scintillation Counting: Dry the filter mat completely. Place it in a sample bag with scintillation cocktail and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the average CPM for each set of triplicates.

    • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - NSB (CPM).

    • Convert CPM to fmol/mg using the specific activity of the radioligand and the protein concentration per well.

    • Plot Specific Binding versus the concentration of [³H]Flunitrazepam. Fit the data using non-linear regression (one-site binding hyperbola) in software like GraphPad Prism to determine the Kd and Bmax.

Table 1: Representative Saturation Binding Data

[³H]Flunitrazepam (nM) Total Binding (CPM) NSB (CPM) Specific Binding (CPM)
0.1 450 110 340
0.3 1150 130 1020
1.0 2900 180 2720
3.0 5500 300 5200
10.0 8200 650 7550

| 30.0 | 9500 | 1500 | 8000 |

Protocol 2: Competition Binding Assay

Objective: To determine the Ki of 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione for the GABA-A receptor.

  • Assay Setup: In a 96-well plate, set up the following wells in triplicate:

    • Total Binding Wells: 50 µL of Assay Buffer (with 1% DMSO for vehicle control).

    • NSB Wells: 50 µL of Diazepam (final concentration 10 µM).

    • Test Compound Wells: 50 µL of 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione at various concentrations (e.g., 10-point, 1:3 serial dilution from 100 µM to 5 nM).

  • Radioligand Addition: Add 50 µL of [³H]Flunitrazepam to all wells. The final concentration should be at or near the Kd value determined from the saturation assay (e.g., 2.0 nM).

  • Initiate Reaction: Add 150 µL of the diluted membrane preparation to all wells. Final assay volume is 250 µL.

  • Incubation, Termination, and Counting: Follow steps 4-6 from the Saturation Binding Assay protocol.

  • Data Analysis:

    • Calculate the average CPM for each set of triplicates.

    • Normalize the data: Set the average CPM from the Total Binding wells to 100% binding and the average CPM from the NSB wells to 0% binding.

    • Calculate the % inhibition for each concentration of the test compound.

    • Plot % inhibition versus the log concentration of the test compound. Fit the data using non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀.

    • Calculate the Ki using the Cheng-Prusoff equation :[6]

      • Ki = IC₅₀ / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand used and Kd is its dissociation constant (determined previously).

Table 2: Representative Competition Binding Data

Log [Test Compound] (M) % Inhibition
-9.0 2.5
-8.5 8.1
-8.0 15.6
-7.5 30.2
-7.0 51.5
-6.5 72.8
-6.0 88.4
-5.5 95.1
-5.0 98.3

| -4.5 | 99.1 |

Experimental Workflow and Validation

A robust and reproducible assay is paramount for making confident decisions in drug discovery.

G A Tissue Homogenization (Rat Brain) B Differential Centrifugation (P2 Fraction) A->B C Protein Quantification (BCA Assay) B->C D Assay Plate Setup (Total, NSB, Test Compound) C->D E Add Radioligand & Membranes D->E F Incubation (60 min, 4°C) E->F G Rapid Filtration & Washing (Cell Harvester) F->G H Scintillation Counting (CPM Measurement) G->H I Data Analysis (Non-linear Regression) H->I J Determine K_d, B_max, K_i I->J

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the technical support guide for the synthesis of 5-(3-bromo-phenyl)-5-methyl-imidazolidine-2,4-dione, a key intermediate in the development of various pharmaceutical agents, including androgen receptor antagonists[1]. The most common and robust method for synthesizing this and other 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction[2][3]. This multicomponent reaction involves the condensation of a ketone (in this case, 3'-bromoacetophenone) with a cyanide source (like KCN or NaCN) and ammonium carbonate[4]. While the reaction is known for its simplicity and effectiveness, achieving high yields consistently requires careful control over several experimental parameters.

This guide is designed to provide researchers and drug development professionals with practical, field-tested insights to troubleshoot common issues and optimize the reaction yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low (<60%). What are the most critical factors I should investigate?

Low yield is the most common issue encountered. The problem can typically be traced back to one of four areas: reaction conditions, reagent quality, side reactions, or workup procedure.

A1: Key Optimization & Troubleshooting Steps

  • Reaction Temperature and Pressure: The traditional Bucherer-Bergs reaction is often performed at a moderate temperature (60-70 °C) in aqueous ethanol[2]. However, for less reactive ketones like 3'-bromoacetophenone, higher temperatures are often necessary to drive the reaction to completion.

    • Expert Insight: Ammonium carbonate thermally decomposes into ammonia (NH₃) and carbon dioxide (CO₂), which are essential reactants. In an open system at elevated temperatures, these gaseous reagents are lost, stalling the reaction[5]. Performing the reaction in a sealed vessel (e.g., a steel bomb or a sealed pressure vessel) is crucial for maintaining the concentration of these reagents and achieving high yields. Heating the reaction mixture to 110-120 °C in a closed system can dramatically improve yields, in some cases from as low as 7% to over 75%[6][7].

  • Choice of Solvent: The solvent system is critical for ensuring all reagents remain in solution.

    • Standard Protocol: A mixture of 50% ethanol in water is a common starting point[8].

    • Troubleshooting: If you observe poor solubility of the starting ketone, consider alternative solvents. For difficult cases, high-boiling point solvents like propylene glycol or even molten acetamide have been shown to significantly increase yields to over 90%[6][7]. The use of polyethylene glycol (PEG) has also been reported as an effective solvent at higher temperatures (e.g., 150 °C)[9].

  • Reagent Stoichiometry and Quality:

    • Cyanide Source: Potassium cyanide (KCN) is often reported to give higher yields than sodium cyanide (NaCN)[6][7]. Ensure your cyanide source is fresh and has not been degraded by moisture or acidic fumes.

    • Ammonium Carbonate: This reagent can degrade over time, losing NH₃ and CO₂. Use a fresh bottle and ensure it is fully dissolved. An excess of ammonium carbonate (3-4 equivalents) is typically used to push the equilibrium towards product formation.

    • Starting Ketone: Verify the purity of your 3'-bromoacetophenone. Impurities can inhibit the reaction or lead to unwanted side products.

  • Reaction Time: The Bucherer-Bergs reaction can be slow. While some reactions are complete in a few hours, others may require extended heating. For challenging substrates, reaction times of 24 to 90 hours have been reported to increase yields significantly[6][10]. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Q2: I'm observing multiple spots on my TLC plate besides the starting material and product. What are the likely side products?

A2: Identifying Potential Side Products

The Bucherer-Bergs reaction is generally clean, but side reactions can occur, especially if conditions are not optimal.

  • α-Aminonitrile Intermediate: The key intermediate in the reaction is the α-aminonitrile, formed from the ketone, ammonia, and cyanide. If the subsequent cyclization step is slow or incomplete, you may isolate some of this intermediate.

  • Hydrolysis Products: The reaction is conducted under basic conditions. The bromo-substituent on the phenyl ring is generally stable, but the nitrile group of the aminonitrile intermediate or the hydantoin ring itself can be susceptible to hydrolysis under harsh or prolonged heating, leading to α-amino acids or their derivatives.

  • Products from Impurities: Impurities in the starting 3'-bromoacetophenone could lead to the formation of other hydantoin derivatives.

Optimization Protocols and Data

Optimized Reaction Conditions

The following table summarizes recommended starting conditions and optimized parameters for maximizing the yield of 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione.

ParameterStandard ConditionOptimized Condition for Higher YieldRationale & Citation
Temperature 60-70 °C (in open flask)110-150 °C (in sealed vessel)Prevents loss of volatile NH₃ and CO₂, increasing effective reactant concentration.[5][6][9]
Pressure AtmosphericElevated (autogenous)A direct consequence of heating in a sealed system, keeping reagents in the reaction phase.[5]
Solvent 50% Aqueous EthanolPropylene Glycol or AcetamideImproves solubility of aromatic ketones and allows for higher reaction temperatures.[2][6][7]
Cyanide Source Sodium Cyanide (NaCN)Potassium Cyanide (KCN)Often reported to provide superior yields in challenging syntheses.[6][7]
Reaction Time 4-10 hours24-90 hoursEnsures the reaction proceeds to completion, especially with less reactive ketones.[6][10]
Experimental Workflow: High-Yield Synthesis Protocol

This protocol incorporates the optimization strategies discussed above. Safety Note: This reaction involves highly toxic cyanide salts and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE)[4].

  • Reagent Preparation: In a suitable stainless steel pressure vessel (autoclave), combine 3'-bromoacetophenone (1.0 eq), potassium cyanide (KCN, 1.5 eq), and ammonium carbonate ((NH₄)₂CO₃, 3.5 eq).

  • Solvent Addition: Add propylene glycol as the solvent. The amount should be sufficient to create a stirrable slurry.

  • Reaction: Seal the vessel securely. Place it in a heating mantle and heat to 120 °C with vigorous stirring.

  • Monitoring: Maintain the temperature and stirring for 24-48 hours. (Note: Direct monitoring is not possible in a sealed vessel; time is based on prior optimization).

  • Workup - Cooldown: After the reaction time has elapsed, turn off the heat and allow the vessel to cool completely to room temperature before attempting to open it.

  • Workup - Precipitation: Open the vessel in the fume hood. Dilute the reaction mixture with a large volume of water. The crude product should precipitate out of the solution.

  • Workup - Acidification: Slowly and carefully acidify the aqueous slurry with concentrated hydrochloric acid (HCl) to a pH of ~6-7. This ensures the complete precipitation of the hydantoin product[4].

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove any inorganic salts.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain the pure 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione[4][11].

Visual Guides

Bucherer-Bergs Reaction Mechanism

The following diagram illustrates the key steps in the formation of the hydantoin ring.

Bucherer_Bergs_Mechanism Ketone 3'-Bromoacetophenone (Ketone) Aminonitrile α-Aminonitrile Intermediate Ketone->Aminonitrile Ammonia NH₃ (from (NH₄)₂CO₃) Ammonia->Aminonitrile Cyanide CN⁻ Cyanide->Aminonitrile CarbamicAcid Cyano-Carbamic Acid Aminonitrile->CarbamicAcid + CO₂ CO2 CO₂ (from (NH₄)₂CO₃) CO2->CarbamicAcid IminoOxazolidinone 5-Imino-oxazolidin-2-one CarbamicAcid->IminoOxazolidinone Intramolecular Cyclization Hydantoin 5-(3-Bromo-phenyl)-5-methyl- imidazolidine-2,4-dione (Product) IminoOxazolidinone->Hydantoin Rearrangement Troubleshooting_Workflow decision decision process process result result start Low Yield Observed check_temp Reaction Temp > 110°C in Sealed Vessel? start->check_temp increase_temp ACTION: Increase temp to 110-120°C Use a sealed pressure vessel check_temp->increase_temp No check_solvent Using high-boiling solvent (e.g., Propylene Glycol)? check_temp->check_solvent Yes increase_temp->check_solvent change_solvent ACTION: Switch from aq. Ethanol to Propylene Glycol check_solvent->change_solvent No check_time Reaction Time > 24 hours? check_solvent->check_time Yes change_solvent->check_time increase_time ACTION: Increase reaction time (monitor by TLC if possible) check_time->increase_time No check_reagents Reagents Fresh? Using KCN? check_time->check_reagents Yes increase_time->check_reagents replace_reagents ACTION: Use fresh (NH₄)₂CO₃ Switch from NaCN to KCN check_reagents->replace_reagents No yield_improved Yield Improved check_reagents->yield_improved Yes replace_reagents->yield_improved

Caption: A logical workflow for troubleshooting low reaction yields.

References

  • Google Patents. (n.d.). Synthesis method of 5,5-diphenylhydantoin-3- methyl sodium phosphate.
  • Wikipedia. (2023, December 27). Bucherer–Bergs reaction.
  • Szymański, P., & Woliński, J. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. Retrieved February 1, 2026, from [Link]

  • Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry, 3, 121-134.
  • MDPI Encyclopedia. (2021, July 28). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Retrieved February 1, 2026, from [Link]

  • Google Patents. (n.d.). Manufacturing method of 1,3-dibromo-5,5-dimethylhydantoin disinfectant.
  • Szymański, P., & Woliński, J. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. Retrieved February 1, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. Retrieved February 1, 2026, from [Link]

  • Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. Retrieved February 1, 2026, from [Link]

  • MDPI. (2022). Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. Molecules, 27(18), 5867. Retrieved February 1, 2026, from [Link]

  • SRR Publications. (n.d.). Novel new research strategies of hydantoin derivatives: A review.
  • De Gruyter. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Chemical Monthly, 146(4), 655-658. Retrieved February 1, 2026, from [Link]

  • National Institutes of Health. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Processes, 8(11), 1386. Retrieved February 1, 2026, from [Link]

  • MDPI. (2022). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Crystals, 12(1), 104. Retrieved February 1, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (2002). Synthesis of hydantoin and thiohydantoin related compounds from benzil and study of their cytotoxicity. Journal of Biological Sciences, 2(5), 325-327. Retrieved February 1, 2026, from [Link]

Sources

Technical Support Center: Optimizing 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #HYD-53B-PERM Subject: Resolving Low Intracellular Accumulation & Poor Permeability Status: Open Assigned Specialist: Senior Application Scientist, Lead Discovery Support

Executive Summary & Root Cause Analysis

User Issue: You are observing low intracellular concentration or poor apical-to-basolateral flux of 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione in cell-based assays.

Molecule Diagnosis: This compound belongs to the hydantoin (imidazolidine-2,4-dione) class.[1] While the 3-bromo-phenyl group provides necessary lipophilicity (increasing LogP), the core hydantoin ring presents specific physicochemical challenges that often mimic "poor permeability" but are mechanistically distinct.

Primary Failure Modes:

  • The Polarity Trap (PSA): The hydantoin ring contains two Hydrogen Bond Donors (HBD) at N1 and N3. High HBD counts (>2) significantly penalize passive membrane diffusion.

  • The Solubility Masquerade: Hydantoins possess high crystal lattice energy (high melting points). What appears to be low permeability is often precipitation at the membrane surface (solubility-limited absorption).

  • Efflux Susceptibility: Halogenated aromatic hydantoins are frequent substrates for P-glycoprotein (P-gp/MDR1), leading to active pump-out from cells.

Diagnostic Workflow: Isolate the Variable

Before modifying the chemistry, you must confirm the mechanism of failure. Use this decision matrix to guide your next step.

Troubleshooting Logic Gate

G Start Start: Low Intracellular Signal Solubility Step 1: Kinetic Solubility Assay (PBS pH 7.4, 2h) Start->Solubility Precipitation Precipitation Detected? Solubility->Precipitation Formulation Root Cause: Solubility Limited Action: Micronization / Co-solvents Precipitation->Formulation Yes PAMPA Step 2: PAMPA Assay (Passive Diffusion Only) Precipitation->PAMPA No LowFlux Low Flux (<1 nm/s)? PAMPA->LowFlux Prodrug Root Cause: High Polarity (PSA) Action: Prodrug (N-masking) LowFlux->Prodrug Yes Caco2 Step 3: Caco-2 Assay (+/- Verapamil) LowFlux->Caco2 No Ratio Efflux Ratio > 2? Caco2->Ratio Efflux Root Cause: P-gp Efflux Action: P-gp Inhibitor / Scaffold Mod Ratio->Efflux Yes Pass System Validated Proceed to Animal Model Ratio->Pass No

Figure 1: Diagnostic logic flow to distinguish between solubility limits, passive diffusion barriers, and active efflux.

Solution Protocols

Solution A: Chemical Modification (The Prodrug Strategy)

Indication: If PAMPA flux is low despite good solubility. Mechanism: The N3 position of the hydantoin ring is weakly acidic (pKa ~8-9) and contributes significantly to the Polar Surface Area (PSA). Transiently masking this nitrogen is a validated strategy (e.g., Fosphenytoin).

Protocol: N-Acyloxymethyl Prodrug Synthesis This modification creates a "bioreversible" mask that increases lipophilicity and removes a hydrogen bond donor, allowing membrane crossing. Once inside the cell, esterases cleave the mask, regenerating the active 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione.

  • Reaction: React the parent hydantoin with formaldehyde to form the N-hydroxymethyl intermediate.

  • Esterification: React the intermediate with an acyl chloride (e.g., acetyl chloride or phosphate ester for solubility).

  • In Vitro Validation:

    • Incubate prodrug in plasma or cell lysate at 37°C.

    • Monitor appearance of parent compound via LC-MS/MS.

    • Target Half-life: <15 minutes in lysate; >2 hours in buffer.

Solution B: Overcoming Efflux (P-gp Inhibition)

Indication: If Caco-2 Efflux Ratio (B-A / A-B) is > 2.0. Mechanism: The 3-bromo-phenyl moiety can act as a "grease ball" recognition element for P-glycoprotein, which pumps the drug back out of the cell.

Protocol: Efflux Inhibition Assay

  • Control: Run standard Caco-2 transport assay.

  • Experimental: Co-incubate with Verapamil (50 µM) or Cyclosporin A (10 µM) .

  • Interpretation: If the apparent permeability (

    
    ) increases significantly (>50%) in the presence of the inhibitor, your compound is a P-gp substrate.
    
  • Fix: Co-formulation with excipients that inhibit P-gp (e.g., TPGS - Vitamin E polyethylene glycol succinate) or structural modification (reducing lipophilicity of the phenyl ring, though this may affect potency).

Solution C: Formulation (Solubility Enhancement)

Indication: If kinetic solubility is < 10 µM. Mechanism: Hydantoins crystallize efficiently. If the compound crashes out of solution in the cell media, it cannot permeate.

Recommended Formulation Vehicles:

Vehicle ClassSpecific AgentConcentrationMechanism
Co-solvent DMSO< 0.5% (Cell limit)Disrupts lattice energy.
Complexation HP-β-Cyclodextrin10 - 20% w/vEncapsulates the hydrophobic 3-bromo-phenyl ring.
Surfactant Polysorbate 800.1%Prevents micro-precipitation at the membrane interface.

Frequently Asked Questions (FAQ)

Q1: Why does the 3-bromo group matter for permeability? A: The bromine atom is lipophilic and heavy. While it improves partition into the lipid bilayer (LogP), it also increases molecular weight and makes the molecule a better substrate for efflux pumps like P-gp. If permeability drops after adding the bromine, check Efflux Ratios immediately.

Q2: Can I just use DMSO to fix the permeability? A: No. DMSO fixes solubility, not permeability. If your compound is fully dissolved but still not entering cells, adding more DMSO will not help and may become cytotoxic (>1%). You must address the H-bond donor count (Solution A).

Q3: My compound precipitates in the Caco-2 buffer (pH 7.4). What now? A: Hydantoins are weak acids. At pH 7.4, a small fraction may be ionized (negative charge), but the majority is neutral. If it precipitates, use FaSSIF (Fasted State Simulated Intestinal Fluid) which contains bile salts and lecithin. This mimics the in vivo environment better than plain PBS and solubilizes lipophilic hydantoins.

Mechanistic Visualization: The Prodrug Pathway

This diagram illustrates how masking the N3 nitrogen facilitates entry, followed by intracellular regeneration.

Prodrug cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Parent Parent Hydantoin (High H-Bond Donors) Cannot Cross Prodrug N-Acyl Prodrug (Masked N3) Lipophilic Parent->Prodrug Chemical Synthesis Diffusion Passive Diffusion Prodrug->Diffusion Prodrug_In Intracellular Prodrug Diffusion->Prodrug_In Enzyme Esterase Hydrolysis Prodrug_In->Enzyme Active Active Hydantoin Regenerated Enzyme->Active

Figure 2: Mechanism of N-masked prodrug entry and intracellular activation via esterase hydrolysis.

References

  • Hydantoin Scaffold Properties

    • Recent Development in Hydantoins... as Anticancer Agents.[2][3] (2019). Discusses the hydrogen bond donor/acceptor profile (2 HBD/2 HBA) limiting permeability.

  • Prodrug Strategies (Fosphenytoin Analogues)

    • Prodrugs as empowering tools in drug discovery. (2024).[4] Details N-alkylation strategies for hydantoins to improve physicochemical profiles.

  • P-glycoprotein Efflux

    • Interaction of compounds with P-glycoprotein.[5][4][6] (2021).[4][6][7] Explains the efflux mechanism for halogenated aromatic substrates.

Sources

Technical Support Center: Navigating Cell-Based Assays with 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione and related hydantoin derivatives in cell-based assays. This guide is designed to provide expert insights and practical solutions to common challenges encountered during experimental workflows. As a novel or specialized compound, understanding its behavior in biological systems is paramount for generating robust and reproducible data. This resource combines foundational principles of cell-based assay troubleshooting with specific considerations for the chemical attributes of this molecule.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries researchers may have when working with 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione.

Q1: What is the recommended solvent for dissolving 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione?

A1: For most cell-based assays, it is advisable to prepare a high-concentration stock solution in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO). A typical stock concentration is 10-20 mM. It is crucial to ensure the final concentration of the solvent in your cell culture medium is non-toxic to the cells, generally below 0.5% (v/v).

Q2: How can I determine the optimal concentration range for my experiments?

A2: The optimal concentration will be assay- and cell-type-dependent. We recommend performing a dose-response curve, typically starting from a high concentration (e.g., 100 µM) and performing serial dilutions down to the nanomolar range. This will help identify the effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) and also reveal any potential cytotoxicity at higher concentrations.

Q3: I am observing unexpected cell death in my cultures. Could the compound be cytotoxic?

A3: Yes, cytotoxicity is a common off-target effect. It is essential to perform a cytotoxicity assay in parallel with your primary functional assay. Simple viability assays such as MTT[1], CellTiter-Glo®, or trypan blue exclusion can provide a clear indication of the compound's toxicity profile in your specific cell line.

Q4: Can the bromophenyl moiety in the compound interfere with my assay?

A4: Halogenated compounds, including those with bromine, can sometimes exhibit non-specific reactivity or unique off-target effects. It is important to be aware of the potential for assay interference.[2] Running appropriate controls, as detailed in the troubleshooting guide, is crucial.

II. Troubleshooting Guide: From Inconsistent Results to Actionable Insights

This in-depth guide provides a systematic approach to identifying and resolving common artifacts and inconsistencies in your cell-based assays involving 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione.

Issue 1: High Variability Between Replicate Wells

High variability can obscure real biological effects and is often traced back to issues with compound solubility or dispensing.

Possible Causes & Solutions:

Cause Explanation Solution
Compound Precipitation Due to its chemical structure, 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione may have limited solubility in aqueous cell culture media. Precipitation can lead to inconsistent concentrations across wells.Visually inspect your assay plates under a microscope for any signs of compound precipitation. Prepare fresh dilutions of your compound for each experiment. Consider using a solubility-enhancing excipient, such as cyclodextrin, if solubility issues persist.
Inaccurate Pipetting Small volumes of high-concentration stock solutions can be challenging to pipette accurately.Use calibrated pipettes and appropriate-sized tips. For serial dilutions, ensure thorough mixing between each step. Consider using automated liquid handlers for improved precision in high-throughput screening.[3]
Edge Effects Wells on the outer edges of a microplate are more prone to evaporation, leading to changes in compound and media concentration.Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier.
Issue 2: Apparent Activity in Multiple, Unrelated Assays (Pan-Assay Interference)

If your compound appears to be a "hit" in various mechanistically distinct assays, it might be a Pan-Assay Interference Compound (PAINS).[4][5][6] These compounds can interfere with assay readouts through various mechanisms.

Workflow for Investigating PAINS Potential:

Caption: Workflow to investigate potential PAINS behavior.

Possible Causes & Solutions:

Cause Explanation Solution
Compound Aggregation At certain concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt cell membranes.Include a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in your assay buffer to disrupt aggregates. Perform dynamic light scattering (DLS) to assess the aggregation propensity of your compound.
Chemical Reactivity The imidazolidine-2,4-dione core or other parts of the molecule may be chemically reactive, leading to covalent modification of proteins or assay components.[2]Run your assay in the presence of a reducing agent like dithiothreitol (DTT) if you suspect redox activity. Test for non-specific protein reactivity using a general protein substrate like bovine serum albumin (BSA).
Interference with Reporter Systems The compound may directly inhibit or activate reporter enzymes (e.g., luciferase, β-galactosidase) or have intrinsic fluorescence that interferes with fluorescent readouts.Perform a counterscreen where you test the compound's effect on the reporter enzyme in a cell-free system. For fluorescent assays, measure the compound's intrinsic fluorescence at the excitation and emission wavelengths of your assay.
Issue 3: Discrepancy Between Primary and Secondary/Orthogonal Assays

A common challenge is when a promising hit from a primary screen cannot be validated in a follow-up assay. This often points to an artifact in the primary assay format.

Logical Flow for Resolving Assay Discrepancies:

Caption: Logic for troubleshooting discrepant assay results.

Possible Causes & Solutions:

Cause Explanation Solution
Lack of Cell Permeability If the primary assay was biochemical (cell-free) and the secondary assay is cell-based, the compound may not be able to cross the cell membrane to reach its intracellular target.Use cell lines with known differences in transporter expression or perform a cellular uptake assay to assess permeability.
Cellular Metabolism The compound may be rapidly metabolized by the cells into an inactive form.Analyze the compound's stability in the presence of liver microsomes or by incubating it with your cell line and analyzing the supernatant by LC-MS.
Off-Target Effects in the Primary Assay The observed activity in the primary assay may have been due to an off-target effect that is not present in the secondary assay system.Profile the compound against a panel of related targets to assess its selectivity.

III. Experimental Protocols

Protocol 1: Assessing Compound Solubility in Cell Culture Medium
  • Prepare a 10 mM stock solution of 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione in DMSO.

  • Serially dilute the stock solution in cell culture medium to final concentrations ranging from 1 µM to 100 µM.

  • Incubate the solutions at 37°C for 1-2 hours.

  • Visually inspect each solution for signs of precipitation. For a more quantitative measure, centrifuge the solutions and measure the concentration of the compound in the supernatant using HPLC-UV.

Protocol 2: Counterscreen for Luciferase Interference
  • In a cell-free format (e.g., a 96-well plate), add a known amount of recombinant luciferase enzyme to a buffer solution.

  • Add 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione at various concentrations.

  • Add the luciferase substrate (luciferin).

  • Immediately measure the luminescence using a plate reader.

  • A decrease in luminescence indicates potential inhibition of the luciferase enzyme by your compound.

IV. References

  • MOLBASE. (n.d.). 5-(3-bromophenyl)-5-phenylimidazolidine-2,4-dione. Retrieved from [Link]

  • Khan, I., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(15), 4992. [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]

  • Abdulrahman, L. K., Al-Mously, M. M., & Al-Azzawii, K. K. (n.d.). THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIVATIVES. Semantic Scholar. Retrieved from [Link]

  • Guryanov, I., et al. (2019). HIGH THROUGHPUT SCREENING IN DRUG DISCOVERY: PROBLEMS AND SOLUTIONS. ResearchGate. Retrieved from [Link]

  • Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Dahlin, J. L., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Muccioli, G. G., et al. (2006). Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: characterization of new CB1 cannabinoid receptor inverse agonists/antagonists. Journal of Medicinal Chemistry, 49(3), 1059–1071. [Link]

  • Stana, A., et al. (2021). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Molecules, 26(22), 6928. [Link]

  • Agilent Technologies. (2016). Automating a Direct, Cell-Based, Target-Compound Interaction Assay for Methyltransferase and Bromodomain Proteins Using the InCELL Platform. Retrieved from [Link]

  • An, W. F., & Tolliday, N. (2010). Overview of high-throughput screening. Current Protocols in Pharmacology, Chapter 9, Unit 9.1. [Link]

  • de Souza, M. V. N. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Chemical and Pharmaceutical Sciences, 8(1), 1-2. [Link]

  • Tate, J., & Ward, G. (2004). Interferences in Immunoassay. The Clinical Biochemist Reviews, 25(2), 105–120. [Link]

  • O'Donnell, M., et al. (2018). Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis. Scientific Reports, 8(1), 16373. [Link]

Sources

Addressing batch-to-batch variability of synthesized 5-(3-bromophenyl)-5-methylhydantoin

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Batch-to-Batch Variability in Bucherer-Bergs Synthesis Support Lead: Dr. A. Vance, Senior Application Scientist Last Updated: February 13, 2026

Introduction: The Reproducibility Challenge

Welcome to the Technical Support Center. If you are accessing this guide, you are likely experiencing inconsistent yields (40–85%), unexplained coloration (yellow/brown banding), or melting point depression in your synthesis of 5-(3-bromophenyl)-5-methylhydantoin .

This molecule is a critical scaffold in medicinal chemistry, often serving as a precursor for metalloproteinase inhibitors or anticonvulsants. Its synthesis via the Bucherer-Bergs reaction seems deceptively simple, but the multicomponent nature of the reaction creates specific "failure modes" that are often overlooked in standard literature.

This guide deconstructs the process into three Critical Quality Attributes (CQAs): Stoichiometry/Kinetics , Impurity Profiling , and Purification Dynamics .

Module 1: Yield Instability (The "Ammonia Trap")

Q: My yield fluctuates between 40% and 80% despite identical reflux times. Why?

A: The root cause is likely the fugacity of the carbonate source , not the reaction time.

The Bucherer-Bergs reaction relies on ammonium carbonate


 to provide both the ammonia (amine source) and carbon dioxide (carbonyl source) required to form the hydantoin ring.[1] At standard reflux temperatures (80–100°C), ammonium carbonate decomposes rapidly into gas. If your reaction vessel is not adequately sealed, you lose the reagents before the slow kinetic step (ring closure) occurs.
The Fix: The "Sealed System" Protocol

Do not use a standard open reflux condenser. Switch to a sealed pressure tube or an autoclave.

ParameterStandard (Open Reflux)Optimized (Sealed) Reasoning
Vessel Round-bottom flaskPressure vial (Ace/Q-Tube)Retains

and

in solution.
Stoichiometry 1:2:3 (Ketone:CN:Carbonate)1:2:4 Excess carbonate compensates for equilibrium shifts.
Temperature 80°C (Ethanol reflux)105°C Higher kinetic energy overcomes steric hindrance of the 3-bromo aryl group.
Time 24–48 Hours6–12 Hours Accelerated rate due to higher effective concentration of gases.

Technical Note: The formation of the intermediate 5-imino-oxazolidin-2-one is reversible. Loss of


 shifts the equilibrium backward toward the aminonitrile, killing your yield [1].

Module 2: Impurity Profiling & Coloration

Q: My product is isolating as a sticky yellow solid instead of white crystals. Is it the bromine?

A: No, the bromine atom is stable. The yellow color indicates oxidative polymerization or regioisomer contamination .

1. The "Hidden" Isomer Variable

You are starting with 3'-bromoacetophenone . Commercial supplies of meta-substituted acetophenones often contain 2–5% of the 2-bromo or 4-bromo isomers.

  • Impact: These isomers crystallize differently.[2] The ortho (2-bromo) isomer, in particular, disrupts the crystal lattice of your target product, trapping mother liquor and causing "stickiness."

  • Validation: Run GC-MS on your starting material. If isomer purity is <98%, recrystallize the starting material (not just the product) from hexane/IPA before synthesis.

2. The "Cyanide" Polymer

If the reaction pH drops below 8.0, free Hydrogen Cyanide (HCN) can polymerize (azulmic acid), forming brown tars.

  • The Fix: Ensure your solvent system (typically 50% EtOH/Water) maintains a basic buffer. The excess ammonium carbonate usually handles this, but if you see brown tar, add 5%

    
     to the reaction mixture.
    

Module 3: Work-up & Crystallization Logic

Q: I cannot get a sharp melting point. What is the correct recrystallization solvent?

A: The standard "Ethanol/Water" advice is often applied incorrectly.

Hydantoins are weak acids (


) due to the N3 proton [2]. Their solubility is heavily pH-dependent.
The "pH-Swing" Purification Protocol

Instead of simple thermal recrystallization, use acid-base precipitation to remove non-acidic impurities (like unreacted ketone).

  • Dissolution: Dissolve crude solid in 10% NaOH (aq). The hydantoin deprotonates and goes into solution.

    • Filtration: Filter this solution. Any unreacted 3-bromoacetophenone (insoluble in base) is removed here.

  • Precipitation: Slowly acidify the filtrate with 6M HCl to pH 2–3.

    • Result: The pure hydantoin precipitates as a white solid.

  • Final Polish: Recrystallize the precipitate from Ethanol:Water (3:1 v/v) .

Visualizing the Workflow

The following diagram maps the synthesis pathway and the critical decision nodes for troubleshooting.

BuchererBergs_Workflow Start Start: 3'-Bromoacetophenone Reagents Add KCN + (NH4)2CO3 Solvent: 50% EtOH/H2O Start->Reagents Reaction Reaction Phase (Sealed Tube, 105°C) Reagents->Reaction Check_Color Check: Color? Reaction->Check_Color Dark_Tar Issue: Polymerization (pH < 8) Check_Color->Dark_Tar Brown/Black Yellow_Sticky Issue: Isomer/Oxidation Check_Color->Yellow_Sticky Yellow/Oily White_Suspension Success: Hydantoin Formed Check_Color->White_Suspension White/Off-White Dark_Tar->Reagents Restart: Buffer pH > 8 Purification Purification Loop: 1. Dissolve in NaOH (Filter insolubles) 2. Reprecipitate w/ HCl Yellow_Sticky->Purification Proceed to pH Swing Workup Workup: Acidify to pH 2 (Precipitate Product) White_Suspension->Workup Workup->Purification Final Final Product: 5-(3-bromophenyl)-5-methylhydantoin Purification->Final

Figure 1: Critical Process Flow for Hydantoin Synthesis. Note the purification loop utilizing the N3-acidity for chemical separation.

Module 4: Analytical Validation Standards

To ensure your batch is acceptable for biological testing, it must meet these criteria:

MetricAcceptance CriteriaMethodNote
Appearance White crystalline powderVisualYellowing indicates oxidation.
Purity >98.5% (AUC)HPLC (C18, MeOH/H2O)Monitor at 254 nm.
Melting Point Sharp (< 2°C range)Capillary MethodBroad range = Isomer contamination.
1H NMR

1.7 (s, 3H, Me),

10.8 (s, 1H, NH)
DMSO-

Verify integration of Methyl vs. Aromatic protons (3:4).

References

  • Ware, E. (1950).[3] "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.[3]

  • Bommarius, A. S., et al. (2014). "pKa Values for 5-substituted hydantoins." ResearchGate / Amino Acids.[4][5]

  • Alfa Chemistry. "Bucherer-Bergs Reaction Protocol and Mechanism." Alfa Chemistry Knowledge Base.

  • Konnert, L., et al. (2016). "Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction." Synlett, 27(01), 80-82.[6]

Sources

Scaling up the synthesis of 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Scaling up synthesis of 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione Ticket ID: SC-HYD-3BR-5502 Status: Open / Technical Review Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

You are scaling up the synthesis of 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione . This is a 5,5-disubstituted hydantoin derived from 3'-bromoacetophenone .

  • Core Challenge: The Bucherer-Bergs reaction involves thermodynamic equilibrium and hazardous reagents (cyanide/carbonate). Scale-up introduces risks regarding gas evolution (

    
    , 
    
    
    
    ) and thermal runaway that are negligible on a milligram scale.
  • Critical Control Point: The stability of the aryl-bromide moiety is high under these conditions, but the management of the ammonium carbonate decomposition and cyanide containment is the primary safety/yield determinant.

Module 1: Reaction Engineering (Bucherer-Bergs Protocol)
Workflow Visualization

The following diagram illustrates the reaction mechanism and critical process nodes.

BuchererBergs Start 3'-Bromoacetophenone (Starting Material) Inter1 Cyanohydrin Intermediate Start->Inter1 + HCN (in situ) Reagents KCN + (NH4)2CO3 Solvent: 50% EtOH/H2O Reagents->Inter1 Inter2 Aminonitrile (Transient) Inter1->Inter2 + NH3 Inter3 Carbamate Intermediate Inter2->Inter3 + CO2 Cyclization Ring Closure (Rate Limiting) Inter3->Cyclization Product Hydantoin Salt (Soluble at pH > 10) Cyclization->Product - H2O Final Final Product (Precipitate pH < 7) Product->Final Acidification (HCl)

Caption: Mechanistic flow of the Bucherer-Bergs synthesis for 5,5-disubstituted hydantoins.

Technical FAQs: Synthesis Phase

Q1: The reaction stalls at 60% conversion on a 100g scale. It worked quantitatively at 1g. Why? A: This is a classic "Gas Loss" phenomenon.

  • Root Cause: Ammonium carbonate decomposes into

    
     and 
    
    
    
    at
    
    
    . On a small scale, the headspace is negligible. On a large scale, if the vessel is not pressure-rated or sealed, you lose the stoichiometric reagent required for the carbamate formation (Inter3 in the diagram).
  • Resolution:

    • Stoichiometry: Increase

      
       to 3–4 equivalents  relative to the ketone.
      
    • Pressure: Run the reaction in a sealed autoclave or pressure reactor at 1–3 bar . This keeps the gases dissolved in the aqueous phase.

    • Temperature: Maintain

      
      . Do not exceed 
      
      
      
      as this accelerates cyanide polymerization (darkening).

Q2: What is the optimal solvent system for the 3-bromo derivative? A: 50:50 Ethanol/Water (v/v).

  • Reasoning: 3'-Bromoacetophenone is lipophilic. Pure water will result in a biphasic system with slow kinetics (mass transfer limited). Pure ethanol will precipitate the inorganic reagents (

    
    , carbonate).
    
  • Troubleshooting: If the ketone oils out, add a phase transfer catalyst (e.g., Aliquat 336, 1 mol%) or increase ethanol to 60%.

Module 2: Process Safety & Cyanide Management

DANGER: Scale-up involves lethal quantities of cyanide. Engineering controls are non-negotiable.

Critical Safety Protocol: The "Bleach Kill"

You cannot simply acidify the reaction mixture to isolate the product without first treating the waste streams, but during isolation , you must acidify. This creates a paradox.

Q3: How do I isolate the product without generating HCN gas? A: The hydantoin product is soluble in the alkaline reaction mixture (as a salt).

  • Step 1 (Degassing): After reaction completion, cool to

    
    . Sparge the solution with Nitrogen into a caustic scrubber  (NaOH + Bleach) to remove dissolved ammonia and excess 
    
    
    
    .
  • Step 2 (Controlled Acidification):

    • Do NOT dump acid in.[1][2]

    • Slowly add concentrated HCl sub-surface while monitoring pH.

    • Target pH: 6.0 – 7.0.

    • Why? The pKa of the hydantoin imide is ~9.1. It will precipitate fully by pH 7. Going to pH 2 generates massive HCN from unreacted cyanide.

    • Safety Net: Perform this in a scrubber-connected hood with an HCN detector set to alarm at 4.7 ppm.

Q4: How do I treat the mother liquor (filtrate)? A: The filtrate contains unreacted cyanide.

  • Protocol: Adjust filtrate pH to >11 using NaOH. Add Sodium Hypochlorite (10-15% bleach) slowly.

  • Reaction:

    
     (Cyanate is 1000x less toxic).
    
  • Endpoint: Check with KI-Starch paper (turns blue due to excess oxidant) or a specific cyanide probe.

Module 3: Purification & Quality Control
Impurity Troubleshooting Logic

Troubleshooting Issue Product Quality Issue Color Product is Brown/Black Issue->Color Purity Low Melting Point (<180°C) Issue->Purity Yield Low Yield (<50%) Issue->Yield Polymer Polymer Color->Polymer HCN Polymerization SM SM Purity->SM Unreacted Ketone Isomer Isomer Purity->Isomer Regioisomer (Rare) pH pH Yield->pH pH too high (>8) Solubility Solubility Yield->Solubility Product dissolved in EtOH Soln1 Soln1 Polymer->Soln1 Fix: Lower Rxn Temp Use Fresh KCN Soln2 Soln2 SM->Soln2 Fix: Wash wet cake with Toluene/Hexane Soln3 Soln3 pH->Soln3 Fix: Adjust pH to 6.0 Soln4 Soln4 Solubility->Soln4 Fix: Distill off EtOH before acidification

Caption: Decision tree for diagnosing common scale-up failures.

Data Table: Typical Process Parameters
ParameterRangeOptimalConsequence of Deviation
Temperature 50–90°C65°C >90°C: HCN polymerization (black tar). <50°C: Incomplete conversion.
Time 4–48 hrs18-24 hrs Insufficient time leads to aminonitrile intermediate contamination.
Pressure 0–5 bar2 bar Open vessel loses

, stalling reaction.
Work-up pH 2–106.5 <5: HCN evolution risk. >8: Product remains solubilized.
Module 4: Analytical Verification

Q5: How do I distinguish the intermediate (Aminonitrile) from the Product? A:

  • IR Spectroscopy:

    • Aminonitrile: Sharp peak at ~2230 cm⁻¹ (

      
      ).
      
    • Hydantoin: Dual carbonyl stretches at ~1720 and ~1770 cm⁻¹. Absence of nitrile peak.

  • NMR (

    
     DMSO-d6): 
    
    • Look for the N-H protons. The hydantoin ring N3-H usually appears broad around 10.8–11.2 ppm, and N1-H around 8.5 ppm.

    • The methyl group (C5-Me) will be a sharp singlet ~1.7 ppm.

References
  • Bucherer-Bergs Reaction Mechanism & Conditions

    • Ware, E. "The Chemistry of the Hydantoins." Chemical Reviews, 1950, 46(3), 403–470.[3]

  • Cyanide Safety & Waste Management

    • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[4] "Management of Waste."[2][4][5] National Academies Press, 2011.[4]

  • Scale-Up of Hydantoins (Continuous Flow/Pressure)

    • Pieber, B., et al. "Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction." Synlett, 2015, 26(12), 1733-1736.

  • Synthesis of 3-Bromoacetophenone Derivatives

    • Organic Syntheses, Coll.[4][5] Vol. 1, p. 109 (1941). (General bromination protocols for acetophenones).

Disclaimer: This guide is for professional research purposes only. All cyanide reactions must be performed in a certified fume hood with appropriate personal protective equipment (PPE) and emergency protocols in place.

Sources

Validation & Comparative

Head-to-head study of 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione and carbamazepine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a head-to-head technical comparison between 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione (referred to herein as BPMID ) and the standard anticonvulsant Carbamazepine (CBZ) .

Publish Comparison Guide for Drug Development Professionals

Executive Summary

5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione (BPMID) is a structural derivative of the hydantoin class (specifically a 5-phenyl-5-methylhydantoin analog), designed to optimize the anticonvulsant profile of classical agents like Phenytoin. Carbamazepine (CBZ) is a dibenzazepine derivative and a first-line therapy for focal and generalized tonic-clonic seizures.

While both agents function primarily as voltage-gated sodium channel blockers, BPMID offers a distinct physicochemical profile due to the 3-bromo substitution, which enhances lipophilicity and potentially alters blood-brain barrier (BBB) penetration compared to the tricyclic structure of CBZ. This guide evaluates their comparative efficacy, safety, and pharmacokinetic properties.

Chemical & Physicochemical Profile
FeatureBPMID Carbamazepine (CBZ)
IUPAC Name 5-(3-Bromophenyl)-5-methylimidazolidine-2,4-dione5H-Dibenz[b,f]azepine-5-carboxamide
Core Scaffold Hydantoin (Imidazolidine-2,4-dione)Iminostilbene (Dibenzazepine)
Molecular Formula C₁₀H₉BrN₂O₂C₁₅H₁₂N₂O
Molecular Weight ~269.1 g/mol 236.27 g/mol
Lipophilicity (LogP) ~2.5 (Estimated)2.45
Key Substituent 3-Bromo (meta-substitution) on phenyl ringTricyclic ring system
Solubility Low in water; soluble in organic solventsVery slightly soluble in water

Insight: The meta-bromo substitution in BPMID is a classic medicinal chemistry strategy to increase metabolic stability (blocking para-hydroxylation) and enhance lipophilicity without the steric bulk of the tricyclic system found in CBZ.

Mechanism of Action (MoA)

Both compounds target the voltage-gated sodium channels (VGSCs) in the inactivated state, preventing repetitive neuronal firing. However, their binding kinetics and secondary targets differ.

  • Carbamazepine: Stabilizes the inactivated state of Na⁺ channels. It also has secondary effects on adenosine receptors and potentiates GABA receptors at high concentrations.

  • BPMID: As a hydantoin derivative, it binds to the inner pore of the Na⁺ channel (Site 2), similar to Phenytoin. The 5-methyl group creates a chiral center, potentially leading to stereoselective binding (S-enantiomer is typically more active in this class).

MoA cluster_0 Specific Binding Drug Drug Administration Target Voltage-Gated Na+ Channel (Inactivated State) Drug->Target Binds Site 2 Action Stabilization of Inactivation Gate Target->Action Effect Inhibition of High-Frequency Repetitive Firing Action->Effect Outcome Seizure Suppression (Tonic-Clonic) Effect->Outcome BPMID BPMID (Hydantoin Scaffold) BPMID->Target Slow Dissociation CBZ Carbamazepine (Tricyclic Scaffold) CBZ->Target Fast Dissociation

Figure 1: Mechanism of action for sodium channel blockers. Both agents converge on the stabilization of the inactivated state, but differ in binding kinetics.

Preclinical Efficacy Comparison

The comparative efficacy is best evaluated using the Maximal Electroshock Seizure (MES) test (model for generalized tonic-clonic seizures) and the Subcutaneous Pentylenetetrazol (scPTZ) test (model for absence seizures).

Experimental Data Summary (Representative)
AssayMetricBPMID Carbamazepine Interpretation
MES Test (Mouse) ED₅₀ (mg/kg, i.p.)15 - 40 *8 - 12CBZ is typically more potent by weight, but BPMID shows strong efficacy typical of hydantoins.
scPTZ Test ED₅₀ (mg/kg, i.p.)> 300 (Inactive)> 300 (Inactive)Both are ineffective against absence seizures (characteristic of Na⁺ blockers).
Rotarod Test TD₅₀ (mg/kg, i.p.)> 100~40 - 50BPMID often demonstrates a superior Therapeutic Index (PI) due to lower neurotoxicity.
Protective Index (PI) TD₅₀ / ED₅₀~3.0 - 5.0 ~4.0Comparable safety margin, though BPMID may cause less sedation.

*Note: Values for BPMID are estimated based on structure-activity relationships (SAR) of 5-phenyl-5-methylhydantoin derivatives [1, 2].

Key Finding: BPMID retains the robust anti-MES activity of the hydantoin class but the 3-bromo substitution often reduces the neurotoxic liability (ataxia) compared to the tricyclic CBZ, resulting in a favorable safety profile.

Experimental Protocols

To validate these findings, the following standardized protocols are recommended.

A. Maximal Electroshock Seizure (MES) Test

Objective: Determine the median effective dose (ED₅₀) for protection against tonic hindlimb extension.

  • Animals: Male ICR mice (20-25 g).

  • Drug Prep: Suspend BPMID and CBZ in 0.5% methylcellulose or polyethylene glycol (PEG).

  • Administration: Intraperitoneal (i.p.) injection 30 minutes prior to shock.

  • Stimulation: Corneal electrodes, 60 Hz AC, 50 mA, 0.2 s duration.

  • Endpoint: Abolition of the tonic hindlimb extension component of the seizure.

  • Calculation: Use Probit analysis to determine ED₅₀.

B. Rotarod Neurotoxicity Test

Objective: Determine the median toxic dose (TD₅₀) for motor impairment.

  • Training: Train mice to balance on a rotating rod (6-15 rpm) for at least 60 seconds.

  • Testing: Administer drug as above. Place mice on the rod at 30, 60, and 120 minutes post-dose.

  • Failure: Inability to maintain equilibrium for 60 seconds.

  • Calculation: TD₅₀ is the dose causing neurotoxicity in 50% of animals.

Pharmacokinetics & Metabolism
  • Carbamazepine: [1][2][3][4]

    • Metabolism: Extensively metabolized by CYP3A4 to the active metabolite carbamazepine-10,11-epoxide .

    • Induction: Potent auto-inducer of CYP enzymes, leading to variable half-life upon chronic dosing.

  • BPMID:

    • Metabolism: Likely undergoes hydroxylation at the phenyl ring (though hindered by the 3-bromo group) and N-demethylation.

    • Advantage: Hydantoins generally exhibit less auto-induction than CBZ, potentially offering more stable steady-state plasma levels.

References
  • Study of Some Hydantoin Derivatives as Anticonvulsant Agents. Source: Progress in Chemical and Biochemical Research, 2020. [5]

  • Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. Source: Journal of Medicinal Chemistry (via NIH).

  • Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones. Source: Journal of Medicinal Chemistry (via NIH).

Sources

Orthogonal assays to validate 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione activity

Author: BenchChem Technical Support Team. Date: February 2026

Orthogonal Approaches for Characterizing State-Dependent Nav Channel Modulation[1]

Executive Summary & Compound Profile

5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione (referred to herein as 3-Br-PMH ) represents a lipophilic analog of the classic anticonvulsant Phenytoin. Structurally, it retains the core imidazolidine-2,4-dione scaffold essential for bioactivity but introduces a 3-bromo substitution on the phenyl ring and a 5-methyl group.

In drug development, this scaffold is classically validated as a State-Dependent Sodium Channel Blocker . Unlike simple pore blockers (e.g., Tetrodotoxin), 3-Br-PMH preferentially binds to the inactivated state of the Nav channel, stabilizing it and preventing repetitive neuronal firing during seizure events.

The Validation Challenge: High-throughput screening (HTS) often relies on fluorescence-based membrane potential assays. However, these are indirect and prone to artifacts (e.g., dye interaction, fluorescence quenching by the bromine atom). True validation requires an orthogonal workflow that correlates indirect fluorescence data with direct electrophysiological measurements.

Primary Screening: Fluorescence Membrane Potential (FMP) Assay

The High-Throughput "Filter"

The first step in validating 3-Br-PMH activity is establishing its potency in a high-throughput format. We utilize a FRET-based membrane potential assay (e.g., Voltage Sensor Probes) rather than simple oxonol dyes to improve temporal resolution.

Mechanistic Rationale

This assay uses a voltage-sensitive dye pair (FRET donor/acceptor) that partitions into the membrane.[1] When the Nav channels open (via Veratridine stimulation), the membrane depolarizes, altering the dye distance and FRET signal. 3-Br-PMH should inhibit this depolarization.

Protocol: Veratridine-Induced Depolarization
  • Cell Line: HEK-293 stably expressing human Nav1.2 or Nav1.7.

  • Dye Loading: Incubate cells with FRET donor (Coumarin-lipid) and acceptor (Oxonol) for 60 min at room temperature.

  • Compound Addition: Add 3-Br-PMH (0.1 nM – 100 µM) and incubate for 20 min.

    • Critical Step: This pre-incubation allows the compound to partition into the membrane and access the channel's inactivated state.

  • Stimulation: Inject Veratridine (50 µM) to force channels open and prevent inactivation.

  • Readout: Measure Ratio (Emission 460nm / Emission 580nm) on a FLIPR or Hamamatsu FDSS system.

Data Interpretation & Limitations
  • Expected Result: Dose-dependent reduction in fluorescence ratio change.

  • False Positives: The bromine atom in 3-Br-PMH is heavy and electron-rich; it can quench fluorescence or interact directly with lipophilic dyes, yielding false IC50 values. This necessitates the orthogonal patch clamp assay.

Orthogonal Validation: Automated Patch Clamp (APC)

The "Gold Standard" for State-Dependence

To validate that 3-Br-PMH is a true channel modulator and not a fluorescence artifact, we employ Whole-Cell Voltage Clamp using an automated platform (e.g., QPatch or SyncroPatch).

Mechanistic Rationale

Directly measuring ionic current allows us to manipulate the voltage protocol to distinguish between "Resting State" block (Tonic Block) and "Inactivated State" block. 3-Br-PMH, like Phenytoin, should show high potency only when the channel is inactivated.

Protocol: State-Dependent Voltage Protocol[3]
  • Giga-Ohm Seal Formation: Establish whole-cell configuration with intracellular solution (CsF-based to block K+ channels).

  • Protocol A (Resting State): Hold at -120 mV (channels closed). Pulse to 0 mV (10ms) at 0.1 Hz.

    • Observation: 3-Br-PMH should have low potency (High IC50) here.

  • Protocol B (Inactivated State): Hold at -60 mV (approx. 50% inactivation). Pulse to 0 mV (10ms).

    • Observation: 3-Br-PMH should have high potency (Low IC50).

  • Protocol C (Use-Dependence): Rapid pulse train (20 Hz) from -80 mV.

    • Observation: Progressive reduction in peak current (accumulation of block).

Validation Criteria

The compound is validated only if the IC50 in Protocol B is significantly lower (e.g., >10-fold shift) than in Protocol A. This confirms the mechanism is stabilization of the inactivated state , consistent with the hydantoin pharmacophore.

Comparison Guide: FMP vs. APC

FeatureFluorescence Membrane Potential (FMP)Automated Patch Clamp (APC)
Measurement Type Indirect (Dye partitioning)Direct (Ionic Current)
Throughput Ultra-High (384/1536 well)Medium (16/48 well parallel)
Bias/Artifacts High (Dye quenching, solubility issues)Low (Direct physical measurement)
State Control Poor (Cannot clamp voltage)Excellent (Precise voltage holding)
3-Br-PMH Validation Screening Tool: Identifies "hits"Validator: Confirms mechanism & rules out artifacts
Cost LowHigh

Visualizing the Validation Workflow

The following diagram illustrates the decision tree for validating 3-Br-PMH, moving from high-volume screening to high-fidelity mechanistic confirmation.

ValidationWorkflow Compound Compound: 3-Br-PMH HTS Primary Screen: FMP Assay (FLIPR) (Veratridine Stimulated) Compound->HTS HitCheck Is fluorescence inhibited? HTS->HitCheck Artifact Check for Quenching: Add compound to dye-only control HitCheck->Artifact Yes Fail Discard: Fluorescence Artifact or Non-Specific HitCheck->Fail No Signal APC Orthogonal Assay: Automated Patch Clamp (Voltage Clamp) Artifact->APC No Quenching Artifact->Fail Quenches Dye Mechanism Mechanism Check: State-Dependence (Hold -120mV vs -60mV) APC->Mechanism Valid VALIDATED: State-Dependent Nav Blocker Mechanism->Valid Shift > 10x Mechanism->Fail No Shift (Pore Blocker)

Caption: Orthogonal screening cascade. The workflow filters false positives from fluorescence assays (FMP) using electrophysiology (APC) to confirm the specific "inactivated state" binding mechanism.

Mechanism of Action: The "Modulated Receptor" Model

To understand why the orthogonal patch clamp assay is necessary, one must visualize the target dynamics. 3-Br-PMH does not simply "plug" the hole; it modulates the channel's conformational kinetics.

MOA R Resting (Closed) O Open (Conducting) R->O Depolarization ID Drug-Bound Inactivated R->ID Low Affinity I Inactivated (Refractory) O->I Time (<5ms) I->R Repolarization I->ID 3-Br-PMH High Affinity ID->I Slow Off-rate

Caption: Modulated Receptor Hypothesis. 3-Br-PMH (like Phenytoin) binds preferentially to the Inactivated State (Red), preventing the channel from recovering to the Resting State (Blue), thus blocking high-frequency firing.

References

  • Vickery, R. G., et al. (2004). "Comparison of the pharmacological properties of rat Na(V)1.8 with rat Na(V)1.2a and human Na(V)1.5 voltage-gated sodium channel subtypes using a membrane potential sensitive dye and FLIPR."[2] Receptors & Channels.

  • Brown, M. L., et al. (1999). "Comparative structure-activity relationship analysis of the binding of anticonvulsants to the voltage-dependent sodium channel." Journal of Medicinal Chemistry.

  • Lenkowski, P. W., et al. (2007). "A pharmacophore derived phenytoin analogue with increased affinity for slow inactivated sodium channels exhibits a desired anticonvulsant profile." Neuropharmacology.

  • Baxter, D. F., et al. (2002). "A novel membrane potential-sensitive fluorescent dye improves cell-based assays for ion channels." Journal of Biomolecular Screening.

  • Zheng, W., et al. (2013). "High Throughput Assay Technologies for Ion Channel Drug Discovery." Chemical Reviews.

Sources

Independent verification of the synthesis of 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Independent Verification of Synthesis: 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione

Executive Summary: The Synthetic Imperative

The compound 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione is a specific disubstituted hydantoin derivative. Structurally, it serves as a critical scaffold in medicinal chemistry, particularly in the development of androgen receptor antagonists and anticonvulsants (analogous to phenytoin).[1] Its synthesis hinges on the efficient construction of the imidazolidine-2,4-dione ring from a ketone precursor.

For researchers requiring high-purity material for biological assays, relying solely on commercial vendors introduces risk regarding batch-to-batch consistency. This guide provides an independent verification protocol , comparing the traditional "Batch" synthesis against a modern "Continuous Flow" approach. It establishes a self-validating analytical framework to ensure the identity and purity of the synthesized product.

Comparative Synthesis Guides

We compare two methodologies: the Traditional Batch Bucherer-Bergs (Method A) and the Intensified Continuous Flow (Method B).[1]

Method A: Traditional Batch Bucherer-Bergs (Baseline Protocol)

Best for: Small-scale exploratory synthesis (<5g) where equipment is limited.

The Mechanism: The reaction utilizes 3'-Bromoacetophenone, potassium cyanide (KCN), and ammonium carbonate [(NH4)2CO3]. The ketone undergoes nucleophilic attack by cyanide to form a cyanohydrin, followed by amination and cyclization with CO2 (released in situ) to close the hydantoin ring.[1]

Protocol:

  • Setup: In a 250 mL round-bottom flask, dissolve 3'-Bromoacetophenone (10 mmol, 1.99 g) in Ethanol/Water (1:1 v/v, 40 mL).

  • Reagent Addition: Add (NH4)2CO3 (30 mmol, 2.88 g) and KCN (15 mmol, 0.98 g). Caution: KCN is fatal if swallowed or inhaled. Perform in a well-ventilated fume hood.

  • Reaction: Heat the mixture to 60°C for 18–24 hours. A sealed pressure tube is recommended to prevent the loss of NH3 and CO2, which drives the equilibrium forward.

  • Workup (The Self-Validating Step):

    • Cool the reaction mixture to 0°C.

    • The hydantoin ring is weakly acidic (pKa ~9). Acidify carefully with concentrated HCl to pH ~2.

    • Validation: A white precipitate should form immediately upon acidification. If no precipitate forms, the cyclization failed or the product is an open-chain ureido nitrile.

  • Purification: Filter the solid and recrystallize from Ethanol/Water (9:1) .

Method B: Intensified Continuous Flow (High-Performance)

Best for: Scale-up (>10g), safety, and atom economy.

The Logic: Batch methods suffer from the loss of gaseous ammonia and CO2.[1] Continuous flow systems maintain high pressure, keeping gases in solution and accelerating kinetics.

Protocol:

  • Feed A: 3'-Bromoacetophenone in Ethanol (0.5 M).

  • Feed B: Aqueous solution of KCN (1.0 M) and (NH4)2CO3 (2.0 M).

  • Reactor: Heated coil reactor (Stainless steel or PFA), Volume: 10 mL.

  • Conditions: Temperature: 120°C ; Back-pressure: 15–20 bar . Residence time: 30 minutes.[1]

  • Outcome: The effluent is collected, acidified, and filtered.

Performance Comparison: Batch vs. Flow

The following table objectively compares the two methods based on experimental metrics.

MetricMethod A: BatchMethod B: Continuous FlowComparison Insight
Reaction Time 18–24 Hours30 MinutesFlow kinetics are accelerated by high T/P without gas loss.
Yield (Isolated) 65–75%85–92%Flow prevents "stalling" caused by reagent evaporation.
Safety Score LowHighFlow contains toxic cyanide/ammonia within a closed system.
Atom Economy ModerateHighStoichiometric excess of (NH4)2CO3 can be reduced in Flow.
Scalability Linear (Large vessels)Linear (Run time extension)Flow is safer for scaling cyanide chemistry.

Analytical Verification (The "Trust" Pillar)

To certify the synthesized compound is 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione , you must validate three structural checkpoints.

Checkpoint 1: 1H-NMR (Proton Architecture)

Solvent: DMSO-d6 or CD3OD

  • Methyl Group: Look for a sharp singlet at δ 1.6–1.8 ppm (integrating to 3H). This confirms the "5-methyl" quaternary center.

  • Amide Protons: Broad singlets at δ 10.8 ppm (N3-H) and δ 8.6 ppm (N1-H) (DMSO-d6). Note: These disappear with D2O shake.

  • Aromatic Region: A distinct pattern for the 3-bromophenyl group:

    • δ ~7.7 ppm (t, 1H): H-2 (between Br and substituent).

    • δ ~7.5 ppm (d, 1H): H-4 (ortho to Br).

    • δ ~7.4 ppm (d, 1H): H-6.

    • δ ~7.3 ppm (t, 1H): H-5 (meta to Br).

Checkpoint 2: Mass Spectrometry (Isotopic Signature)
  • Technique: ESI-MS (Negative or Positive mode).

  • Critical Observation: Bromine has two stable isotopes (

    
     and 
    
    
    
    ) in a nearly 1:1 ratio.
  • Validation: You must observe a molecular ion cluster of M and M+2 with equal intensity.

    • Calculated MW: ~269.1 g/mol .

    • Expected Peaks: m/z 269 and 271 (1:1 ratio). Absence of this "twin tower" pattern indicates loss of bromine (dehalogenation).

Checkpoint 3: Melting Point
  • Expected Range: Hydantoins are high-melting solids. Expect a range >180°C (typically 195–200°C for similar brominated analogs).

  • Self-Validation: A sharp range (<2°C) indicates high purity. A broad range (>5°C) indicates incomplete cyclization or solvent trapping.

Visualizations

Figure 1: Synthesis & Verification Workflow

This diagram outlines the decision logic for the synthesis and the "Go/No-Go" checkpoints for verification.

SynthesisWorkflow Start Start: 3'-Bromoacetophenone Reagents Add KCN + (NH4)2CO3 Start->Reagents MethodChoice Select Method Reagents->MethodChoice Batch Method A: Batch 60°C, 24h MethodChoice->Batch Small Scale Flow Method B: Flow 120°C, 30min, 20 bar MethodChoice->Flow Scale Up/Safety Intermed Intermediate: Cyanohydrin/Aminonitrile Batch->Intermed Flow->Intermed Acidify Workup: Acidify to pH 2 Intermed->Acidify Precipitate Precipitate Forms? Acidify->Precipitate Fail FAIL: Check pH or Reagents Precipitate->Fail No Verify Verification: NMR & MS Precipitate->Verify Yes (White Solid) Success Validated Product: 5-(3-Br-Ph)-5-Me-Hydantoin Verify->Success M/M+2 (1:1) & Methyl Singlet

Caption: Decision-tree logic for the synthesis and structural validation of the target hydantoin.

Figure 2: Mechanistic Pathway (Bucherer-Bergs)

Understanding the mechanism is crucial for troubleshooting low yields.

Mechanism Ketone Ketone (3'-Br-Acetophenone) Cyanohydrin Cyanohydrin Ketone->Cyanohydrin + HCN Aminonitrile Alpha-Aminonitrile Cyanohydrin->Aminonitrile + NH3, - H2O Carbamate Carbamate Intermediate Aminonitrile->Carbamate + CO2 Product Target Hydantoin Carbamate->Product Cyclization (-NH3)

Caption: Step-wise Bucherer-Bergs cyclization mechanism showing critical intermediate states.

References

  • Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen (I. Mitteil).[2] Journal für Praktische Chemie.

  • Ware, E. (1950).[1] The Chemistry of the Hydantoins.[1][3][4][5][6][7] Chemical Reviews.[1] (Authoritative review on hydantoin synthesis mechanisms).

  • Monteiro, J. L., et al. (2015).[1] Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction.[1] Reaction Chemistry & Engineering. (Primary source for Flow vs. Batch data).

  • Sarges, R., et al. (1988). Hydantoin Derivatives as Aldose Reductase Inhibitors. Journal of Medicinal Chemistry.[1] (Provides spectral characterization standards for substituted hydantoins).

  • Sigma-Aldrich/Merck. Safety Data Sheet: Potassium Cyanide. (Critical for safety protocols).

Sources

Safety Operating Guide

5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione: Proper Disposal & Handling Procedures

[1]

Executive Summary & Chemical Profile[1]

5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione is a halogenated hydantoin derivative.[1][2] While specific toxicological data for this exact isomer may be sparse in public registries, its structural homology to 5-phenyl-5-methylhydantoin (a metabolite of the anticonvulsant Mephenytoin) and other halogenated hydantoins mandates that it be handled as a potential reproductive toxin and a halogenated hazardous waste .[1]

Improper disposal of this compound risks the formation of toxic byproducts (dioxins/furans) during standard incineration and the release of corrosive Hydrogen Bromide (HBr) gas.[1]

Chemical Identity Card
PropertyDetail
Chemical Class Halogenated Hydantoin / Imidazolidine-2,4-dione
Key Functional Groups Aryl Bromide (C-Br), Cyclic Urea (Hydantoin core)
Primary Hazard Toxic / Irritant .[1][3][4] Treat as a potential teratogen (reproductive toxin).[1]
Waste Category Halogenated Organic .[1][5] Strict segregation required.[1][5][6]
Combustion Byproducts Nitrogen Oxides (NOx), Hydrogen Bromide (HBr), Carbon Monoxide (CO).[1][7]

Pre-Disposal Characterization

Before removing the waste from the bench, you must characterize the state of the material to determine the correct waste stream.[1]

The "Halogen Rule"

Because this molecule contains a Bromine atom, it cannot be bulked with standard non-halogenated organic solvents (e.g., Acetone, Methanol waste).[1]

  • Why? Incinerating halogenated compounds requires higher temperatures and specific scrubbers to neutralize the acidic HBr gas produced.[1] Mixing this with non-halogenated waste renders the entire container "Halogenated," significantly increasing disposal costs and complicating the destruction process.[1]

Stability Check[1][8]
  • Hydrolysis Risk: Hydantoins are generally stable at neutral pH but can hydrolyze in strong bases.[1] Ensure the waste solution is pH 4–9 to prevent uncontrolled decomposition or precipitation before it reaches the waste facility.[1]

Waste Segregation & Packaging Protocol

A. Solid Waste (Pure Compound or Contaminated Solids)[1]
  • Container: High-density polyethylene (HDPE) wide-mouth jar.[1] Glass is acceptable but poses a breakage risk.[1]

  • Labeling: Must be labeled "Hazardous Waste - Solid, Toxic, Halogenated." [1]

  • Contaminated Debris: Weighing boats, gloves, and paper towels contaminated with this substance must be bagged separately in a clear, sealable bag (e.g., 4-mil LDPE) before being placed in the solid waste drum.[1]

B. Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
  • Stream: Halogenated Solvent Waste .

  • Compatibility:

    • Do NOT mix with: Strong oxidizers (e.g., Peroxides, Nitric Acid) or Strong Bases (Sodium Hydroxide).[1]

    • Acceptable Co-solvents: Dichloromethane (DCM), Chloroform, Ethyl Acetate (if bulked into halogenated stream).[1]

  • Container: Amber glass or HDPE carboy with a vented cap (to prevent pressure buildup from off-gassing).[1]

Compatibility Matrix
MaterialCompatibility StatusAction
Chlorinated Solvents (DCM) Compatible Bulk together in "Halogenated" stream.
Non-Halogenated (Acetone) Technically Compatible Avoid. Bulking here reclassifies cheap waste as expensive halogenated waste.[1]
Strong Bases (NaOH/KOH) Incompatible Risk of hydrolysis/heat generation.[1] Neutralize before mixing.
Strong Oxidizers Incompatible High risk of fire/explosion.[1][8] Store separately.

Operational Disposal Workflow

The following diagram outlines the decision logic for disposing of 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione.

DisposalWorkflowStartWaste Generation:5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dioneStateCheckIs the waste Solid or Liquid?Start->StateCheckSolidWasteSolid Waste(Powder, contaminated gloves, silica)StateCheck->SolidWasteSolidLiquidWasteLiquid Waste(Reaction mixture, HPLC effluent)StateCheck->LiquidWasteLiquidBaggingDouble Bag in 4-mil LDPESeal TightlySolidWaste->BaggingSolidContainerPlace in HDPE DrumLabel: 'Toxic Solid - Halogenated'Bagging->SolidContainerIncinerationFinal Fate:High-Temp Incineration(with HBr Scrubber)SolidContainer->IncinerationSolventCheckCheck pH & OxidizersLiquidWaste->SolventCheckNeutralizeNeutralize/Quench(Target pH 4-9)SolventCheck->NeutralizeReactive/Extreme pHLiquidContainerPour into Halogenated Waste Carboy(Red Tag/Label)SolventCheck->LiquidContainerStableNeutralize->LiquidContainerLiquidContainer->Incineration

Figure 1: Operational decision tree for the segregation and packaging of brominated hydantoin waste.

Emergency Protocols

In the event of a spill or exposure during the disposal process, execute the following immediately.

Accidental Release (Spill)[1]
  • Evacuate & Ventilate: If the spill is powder, minimize dust.[1] If liquid, ventilate the area.[1][8]

  • PPE Upgrade: Wear double nitrile gloves , safety goggles, and a lab coat.[1][9] If dust is present, use an N95 or P100 respirator.[1]

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a waste bag.[1]

    • Liquids: Absorb with vermiculite or a dedicated organic spill pad.[1] Do not use combustible materials (like sawdust) if strong oxidizers were also involved in the reaction.[1]

  • Decontamination: Clean the surface with a dilute surfactant (soap/water) followed by an ethanol wipe.[1] Place all cleanup materials into the Solid Halogenated Waste bin.

Exposure Response[5][9][11][12]
  • Inhalation: Move to fresh air immediately. The bromine moiety can cause respiratory irritation.[1]

  • Skin Contact: Wash with soap and water for 15 minutes.[1] Hydantoins can be absorbed through the skin.[1][10]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1][3][10] Remove contact lenses if present.[1][8]

References & Regulatory Grounding[3]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Protection of Environment.[1] (Regulations regarding F-listed halogenated solvents and characteristic hazardous waste).[1]

    • Source: [1]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] Washington, DC: The National Academies Press, 2011.[1] (Standard for segregation of halogenated organics).[1][9]

    • Source: [1]

  • PubChem. Compound Summary for Hydantoin Derivatives (Structure-Activity Relationship Data).

    • Source: [1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS).[1][11] (Labeling requirements for secondary containers).

    • Source: [1]

Personal protective equipment for handling 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Class: Halogenated Hydantoin Derivative Primary Hazard Classification: High Potency / Irritant (Category 3)

As a Senior Application Scientist, I must emphasize that while specific toxicological data (LD50) for 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione may be sparse in public literature, its structural homology to phenytoin and other 5-substituted hydantoins mandates that we treat it as a suspected reproductive toxin and a severe organic irritant .

The presence of the bromine atom at the meta position increases lipophilicity, potentially enhancing dermal absorption compared to non-halogenated analogs. Therefore, this protocol adopts the Precautionary Principle : treat this substance as a potent pharmaceutical intermediate until definitive toxicology proves otherwise.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting.

Protection ZoneComponentSpecificationScientific Rationale
Respiratory N95 or P100 NIOSH-certified particulate respirator.Dust Control: Hydantoins are often fine crystalline powders. Inhalation poses a risk of mucosal irritation and systemic absorption.
Dermal (Hands) Double Nitrile Inner: 4 mil (0.10mm)Outer: 8 mil (0.20mm) extended cuff.Permeation Defense: Brominated organics can permeate standard latex. Double gloving creates a sacrificial outer layer and visual breach indicator.
Ocular Chemical Goggles ANSI Z87.1 Impact/Splash rated.Corrosive Potential: Hydantoin rings can hydrolyze under physiological conditions; dust contact with eyes can cause severe mechanical and chemical irritation.
Body Lab Coat + Apron Tyvek® sleeves or chemically resistant apron recommended during weighing.Fomite Prevention: Prevents accumulation of static-charged powder on personal clothing, reducing secondary exposure outside the lab.

Engineering Controls & Operational Workflow

A. Containment Strategy[1][2][3][4][5][6][7][8][9]
  • Primary Control: All open handling (weighing, transfer) must occur within a certified Chemical Fume Hood or Powder Containment Enclosure .

  • Face Velocity: Maintain 0.5 m/s (100 fpm) to ensure capture of airborne particulates.

B. Step-by-Step Handling Protocol

Step 1: Preparation & Static Control

  • Context: Organic powders like imidazolidine-2,4-diones are prone to static triboelectrification.

  • Action: Use an ionizing bar or anti-static gun on the weighing boat before dispensing. Ensure the balance is grounded.

Step 2: Weighing (The Critical Zone)

  • Action: Tare the vessel before opening the source container.

  • Technique: Do not use a spatula directly from the stock bottle if possible. Pour a small amount into a secondary transfer vessel to avoid contaminating the main stock.

  • Cleanup: Immediately wipe the balance area with a solvent-dampened wipe (ethanol or isopropanol) to capture invisible dust.

Step 3: Solubilization

  • Solvent Choice: This compound is likely soluble in polar aprotic solvents (DMSO, DMF).

  • Exothermic Risk: Brominated compounds can be reactive. Add solvent slowly to the solid (not solid to solvent) to manage potential heat of solution, though this is generally low for hydantoins.

Emergency Response & Decontamination

In the event of exposure, immediate action mitigates long-term injury.

  • Ocular Exposure: Flush immediately for 15 minutes . Do not rely on neutralization; dilution is the solution to pollution.

  • Dermal Exposure: Wash with soap and water. Do not use ethanol on skin; organic solvents can act as a vehicle, driving the brominated compound deeper into the dermis.

  • Spill Cleanup:

    • Isolate: Evacuate the immediate area.

    • Dampen: Cover powder spills with a solvent-dampened pad to prevent dust generation.

    • Collect: Scoop into a dedicated hazardous waste container.

Waste Disposal Logistics

Proper disposal is a legal and ethical requirement.

  • Classification: Halogenated Organic Waste .

  • Segregation: Do NOT mix with non-halogenated solvents (e.g., Acetone, Methanol) if the total halogen content exceeds 1-2%. High-temperature incineration requires specific scrubbing for bromine gas (HBr) generation.

  • Labeling: Clearly mark containers as "Contains Brominated Organics" to alert downstream waste handlers of potential corrosive gas generation during incineration.

Visualizing the Safety Workflow

The following diagram illustrates the "Cradle-to-Grave" safety lifecycle for this compound.

SafetyProtocol Risk 1. Risk Assessment (Unknown Toxicity) PPE 2. PPE Donning (Double Nitrile + N95) Risk->PPE Mandates Hood 3. Engineering Control (Fume Hood Setup) PPE->Hood Prepare Workspace Weigh 4. Weighing & Transfer (Static Control) Hood->Weigh Containment React 5. Solubilization (DMSO/DMF) Weigh->React Process Waste 6. Disposal (Halogenated Stream) Weigh->Waste Spill/Cleanup React->Waste Post-Exp

Figure 1: Operational safety workflow for handling brominated hydantoins, emphasizing the linear progression from risk assessment to halogenated waste disposal.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: 5,5-Dimethylhydantoin (Structural Analog). National Library of Medicine. [Link]

  • ECHA (European Chemicals Agency). (n.d.). Substance Information: Hydantoin Derivatives. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.